KDOAM-25
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H25N5O2 |
|---|---|
Molecular Weight |
307.39 g/mol |
IUPAC Name |
2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H25N5O2/c1-4-20(8-7-19(2)3)14(21)11-17-10-13-9-12(15(16)22)5-6-18-13/h5-6,9,17H,4,7-8,10-11H2,1-3H3,(H2,16,22) |
InChI Key |
PNFMVADNCOGWME-UHFFFAOYSA-N |
SMILES |
CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)N |
Canonical SMILES |
CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KDOAM-25; KDOAM 25; KDOAM25; GTPL8576; GTPL-8576; GTPL 8576; LQT. |
Origin of Product |
United States |
Foundational & Exploratory
KDOAM-25: A Comprehensive Technical Guide to its KDM5 Inhibitor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDOAM-25 is a potent and selective small-molecule inhibitor of the KDM5 (Lysine-Specific Demethylase 5) family of histone demethylases.[1][2] These enzymes, also known as the JARID1 family, are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that specifically remove methyl groups from lysine 4 of histone H3 (H3K4), particularly the di- and tri-methylated states (H3K4me2/3).[2][3] The KDM5 family, comprising KDM5A, KDM5B, KDM5C, and KDM5D, plays a crucial role in the regulation of gene transcription, and its dysregulation is implicated in various cancers.[2][4] This technical guide provides an in-depth overview of the selectivity profile of this compound, including its inhibitory potency against KDM5 enzymes and other related proteins. Detailed experimental methodologies and visual representations of key concepts are also presented to support researchers in the fields of epigenetics and drug discovery.
Data Presentation: this compound Selectivity Profile
The inhibitory activity of this compound has been characterized against various histone demethylases and other 2-OG-dependent oxygenases. The following tables summarize the quantitative data from in vitro biochemical assays.
Table 1: In Vitro Inhibitory Activity of this compound against KDM5 Family Members
| Target | IC50 (nM) | Assay Type | Reference |
| KDM5A | 71 | AlphaScreen | [5] |
| KDM5B | 19 | AlphaScreen | [5] |
| KDM5C | 69 | AlphaScreen | [5] |
| KDM5D | 69 | AlphaScreen | [5] |
Table 2: Selectivity of this compound against Other Histone Demethylases and 2-OG Oxygenases
| Target | IC50 (µM) | Assay Type | Reference |
| KDM2A | 4.4 | AlphaScreen | [6] |
| Other 2-OG Oxygenases | > 4.8 | Not Specified | [2][6] |
This compound demonstrates high potency against all four members of the KDM5 subfamily, with IC50 values in the nanomolar range.[5] It exhibits the strongest activity against KDM5B.[5] Importantly, this compound shows significant selectivity for the KDM5 family, with much weaker inhibition of other KDM subfamilies, such as KDM2A, and no significant inhibition of a broader panel of 2-OG oxygenases at concentrations up to 4.8 µM.[2][6] In cellular assays using an over-expression system in HeLa cells, this compound inhibited KDM5B with an EC50 of approximately 50 µM and other KDM5 family members at concentrations above 100 µM.[6] It showed no cellular activity against other tested JmjC family members.[5]
Experimental Protocols
The selectivity profile of this compound was determined using a combination of in vitro biochemical assays and cellular assays. The following are detailed methodologies for the key experiments cited.
In Vitro Enzymatic Assays (AlphaScreen and MALDI-TOF)
Principle: These assays measure the enzymatic activity of the KDM5 enzymes in the presence of the inhibitor. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that measures the demethylation of a biotinylated histone H3K4me3 peptide substrate.[7] The MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) mass spectrometry assay directly measures the mass change of the peptide substrate upon demethylation.[7]
Methodology:
-
Reagents:
-
Recombinant human KDM5A, KDM5B, KDM5C, or KDM5D enzyme.
-
Biotinylated H3K4me3 peptide substrate (e.g., ARTKQTARK(me3)STGGKAPRKQLA-GGK(Biotin)).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.1% BSA, 0.01% Tween-20, 50 µM FeSO4, 1 mM Ascorbic Acid.
-
Cofactor: 2-oxoglutarate (2-OG).
-
This compound inhibitor (serially diluted).
-
For AlphaScreen: Streptavidin-coated Donor beads and anti-H3K4me2 or anti-H3K4me1 antibody-conjugated Acceptor beads.
-
For MALDI-TOF: α-Cyano-4-hydroxycinnamic acid (CHCA) matrix.
-
-
Procedure: a. The enzymatic reaction is initiated by adding the KDM5 enzyme to a reaction mixture containing the biotinylated H3K4me3 peptide substrate, assay buffer, and varying concentrations of this compound. b. The reaction is started by the addition of 2-OG and incubated at room temperature for a defined period (e.g., 30-60 minutes). c. For AlphaScreen: i. The reaction is stopped by the addition of a solution containing EDTA and the AlphaScreen beads. ii. The mixture is incubated in the dark to allow for bead-antibody-peptide binding. iii. The plate is read on an AlphaScreen-capable plate reader. The signal is inversely proportional to the enzyme activity. d. For MALDI-TOF: i. A small aliquot of the reaction mixture is spotted onto a MALDI plate and mixed with the CHCA matrix. ii. The plate is allowed to air dry. iii. The plate is analyzed by a MALDI-TOF mass spectrometer to detect the mass of the substrate and demethylated product peptides.
-
Data Analysis:
-
The percentage of inhibition is calculated for each this compound concentration.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Immunofluorescence Assay for H3K4me3 Demethylation
Principle: This assay visualizes and quantifies the levels of H3K4me3 in cells to assess the cellular activity of this compound. In this assay, cells overexpressing a specific KDM5 enzyme are treated with the inhibitor, and the changes in H3K4me3 levels are detected using a specific antibody.[6]
Methodology:
-
Cell Culture and Transfection:
-
HeLa cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cells are seeded onto glass coverslips or imaging plates.
-
Cells are transfected with plasmids encoding FLAG-tagged wild-type or catalytically inactive (mutant) KDM5 enzymes using a suitable transfection reagent.
-
-
Inhibitor Treatment:
-
24 hours post-transfection, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Cells are incubated for a further 24-48 hours.[6]
-
-
Immunofluorescence Staining: a. Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes. b. Cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes. c. Blocking is performed with 1% BSA in PBS for 1 hour. d. Cells are incubated with primary antibodies (e.g., rabbit anti-H3K4me3 and mouse anti-FLAG) overnight at 4°C. e. After washing with PBS, cells are incubated with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG and Alexa Fluor 594-conjugated anti-mouse IgG) and a nuclear counterstain (DAPI) for 1 hour at room temperature.
-
Image Acquisition and Analysis:
-
Images are captured using a high-content imaging system or a fluorescence microscope.
-
Image analysis software is used to quantify the mean fluorescence intensity of H3K4me3 staining within the nuclei of FLAG-positive (transfected) cells.
-
EC50 values are determined from the dose-response curves of H3K4me3 intensity versus inhibitor concentration.
-
Mandatory Visualizations
Caption: this compound selectivity profile against histone demethylases.
References
- 1. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
KDOAM-25: A Selective p38 MAPKα Inhibitor for Modulating Inflammatory and Stress Responses
An In-depth Technical Guide on Cellular Targets and Pathways
Audience: Researchers, scientists, and drug development professionals.
Abstract
KDOAM-25 is a potent and highly selective, ATP-competitive inhibitor of the p38 mitogen-activated protein kinase alpha (p38 MAPKα), a key regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] This document provides a comprehensive technical overview of the cellular targets, signaling pathways, and mechanism of action of this compound. It includes detailed quantitative data on its inhibitory activity and selectivity, protocols for key experimental validation, and visual diagrams of the associated biological pathways and experimental workflows.
Introduction to p38 MAPKα Signaling
The p38 MAPK pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including inflammation, apoptosis, cell differentiation, and cell cycle regulation.[1][3] It is a member of the MAPK superfamily, which also includes the JNK and ERK pathways.[3] Four isoforms of p38 have been identified: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[1] p38 MAPKα is the most extensively studied isoform and plays a central role in the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[4][5]
Activation of the p38 MAPK pathway is triggered by various extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1), and environmental stresses like osmotic shock, ultraviolet light, and heat shock.[1][3] This leads to a three-tiered kinase cascade, where a MAPKKK (e.g., TAK1, ASK1) phosphorylates and activates a MAPKK (MKK3 or MKK6), which in turn dually phosphorylates p38 MAPKα on threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[2][6] Activated p38α then phosphorylates a variety of downstream substrates, including other protein kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF-2, CREB, and MEF2, modulating gene expression and cellular responses.[2][3]
Cellular Targets and Selectivity of this compound
The primary cellular target of this compound is the p38 MAPKα kinase. Its inhibitory action is achieved through competitive binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of its downstream substrates.[7] The selectivity of a kinase inhibitor is a critical parameter for its utility as a research tool and its therapeutic potential. This compound has been profiled against a panel of kinases to determine its selectivity.
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) | Description |
| p38 MAPKα (MAPK14) | 15 | Primary Target |
| p38 MAPKβ (MAPK11) | 350 | >23-fold selectivity over p38β |
| p38 MAPKγ (MAPK12) | >10,000 | Highly selective against p38γ |
| p38 MAPKδ (MAPK13) | >10,000 | Highly selective against p38δ |
| JNK1 | >5,000 | Highly selective against JNK1 |
| ERK2 | >10,000 | Highly selective against ERK2 |
| LCK | 2,500 | >160-fold selectivity over LCK |
| GSK3β | 3,000 | >200-fold selectivity over GSK3β |
IC50 values are representative and determined using in vitro kinase assays.
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Stimulus | Measured Endpoint | EC50 (nM) |
| TNF-α Release Assay | THP-1 monocytes | LPS | TNF-α levels in supernatant | 50 |
| IL-6 Expression Assay | Human Cardiac Fibroblasts | IL-1α | IL-6 mRNA levels | 75 |
| HSP27 Phosphorylation | HeLa cells | Anisomycin | Phospho-HSP27 (Ser82) levels | 60 |
EC50 values represent the concentration of this compound required for 50% inhibition of the stimulated response.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by directly inhibiting p38 MAPKα, thereby blocking the downstream signaling events that are dependent on its kinase activity.
Caption: p38 MAPKα signaling pathway inhibited by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments to characterize the activity of this compound.
In Vitro p38 MAPKα Kinase Assay (Non-Radioactive)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of p38 MAPKα.
Principle: Active p38 MAPKα is immunoprecipitated and then incubated with its substrate, ATF-2, in the presence of ATP. The phosphorylation of ATF-2 is measured by Western blotting using a phospho-specific antibody.[8][9]
Materials:
-
Cell lysate from cells stimulated to activate p38 MAPKα (e.g., UV-treated NIH/3T3 cells).
-
Immobilized Phospho-p38 MAPK (Thr180/Tyr182) antibody.
-
Recombinant ATF-2 protein substrate.
-
Kinase Assay Buffer (20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT, 25 mM MgCl2).
-
ATP (100 µM).
-
This compound at various concentrations.
-
Phospho-ATF-2 (Thr71) antibody.
Procedure:
-
Immunoprecipitation: Incubate 200-500 µg of cell lysate with the immobilized phospho-p38 MAPKα antibody overnight at 4°C to capture the active kinase.
-
Wash: Wash the immunoprecipitated beads three times with lysis buffer and twice with Kinase Assay Buffer.
-
Kinase Reaction: Resuspend the beads in Kinase Assay Buffer containing 1 µg of ATF-2 substrate and varying concentrations of this compound (or DMSO as a vehicle control).
-
Initiate Reaction: Add ATP to a final concentration of 100 µM to start the reaction. Incubate for 30 minutes at 30°C.
-
Terminate Reaction: Stop the reaction by adding 4X SDS-PAGE sample buffer and boiling for 5 minutes.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the Phospho-ATF-2 (Thr71) antibody to detect the phosphorylated substrate.
-
Analysis: Quantify band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.
Cell-Based ELISA for p38 MAPKα Activity
This assay measures the ability of this compound to inhibit p38 MAPKα phosphorylation within a cellular context.
Principle: A whole-cell, lysate-free ELISA is used to measure the level of phosphorylated p38 MAPKα (Thr180/Tyr182) in cultured cells following stimulation and treatment with this compound.[10]
Materials:
-
96-well microplate.
-
Cells of interest (e.g., HeLa, A549).
-
Stimulant (e.g., Anisomycin, TNF-α).
-
This compound.
-
Fixing Solution (4% formaldehyde).
-
Quenching Buffer.
-
Blocking Buffer.
-
Primary antibodies: Phospho-p38 MAPK (Thr180/Tyr182) and total p38 MAPK (for normalization).
-
HRP-conjugated secondary antibody.
-
Substrate reagent.
-
Stop solution.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add a stimulant (e.g., 10 µg/mL Anisomycin) for 15-30 minutes to activate the p38 MAPK pathway.
-
Fix and Permeabilize: Fix the cells with Fixing Solution, then wash and permeabilize.
-
Blocking: Block non-specific binding sites.
-
Antibody Incubation: Incubate with primary antibodies (phospho-p38 and total p38 in separate wells) overnight at 4°C.
-
Secondary Antibody: Wash and incubate with HRP-conjugated secondary antibody.
-
Detection: Add substrate and measure the absorbance after stopping the reaction.
-
Analysis: Normalize the phospho-p38 signal to the total p38 signal. Plot the normalized signal against the this compound concentration to determine the EC50.
Caption: Workflow for determining this compound in vitro and cellular activity.
Chemoproteomics for Target Engagement and Selectivity Profiling
This advanced method assesses the binding of this compound to its target and other kinases in a competitive manner from a complex cell lysate.[11][12]
Principle: An affinity resin with immobilized, non-selective kinase inhibitors ("kinobeads") is used to capture a large portion of the cellular kinome.[13] A cell lysate is pre-incubated with this compound, which will occupy the binding site of its targets. When the lysate is subsequently incubated with the kinobeads, kinases bound by this compound will not bind to the beads. The proteins captured by the beads are then identified and quantified by mass spectrometry.[14]
Materials:
-
Cell lysate (e.g., from K562 or HeLa cells).
-
Kinobeads (immobilized non-selective kinase inhibitors).
-
This compound at various concentrations.
-
Wash buffers.
-
Elution buffer.
-
Reagents for protein digestion (e.g., trypsin).
-
LC-MS/MS system for quantitative proteomics.
Procedure:
-
Lysate Preparation: Prepare a native cell lysate.
-
Competitive Binding: Incubate aliquots of the lysate with increasing concentrations of this compound (or DMSO control) for 1 hour.
-
Kinobeads Incubation: Add the kinobeads to the lysate and incubate to allow unbound kinases to bind to the beads.
-
Wash: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixtures using quantitative LC-MS/MS.
-
Data Analysis: Identify and quantify the proteins in each sample. The binding affinity of this compound for each kinase is determined by the decrease in its signal from the beads as a function of this compound concentration.
References
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Identification of genomic targets downstream of p38 mitogen-activated protein kinase pathway mediating tumor necrosis factor-α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 6. Frontiers | Functions of p38 MAP Kinases in the Central Nervous System [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Kinase inhibitor profiling using chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 13. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 14. researchgate.net [researchgate.net]
KDOAM-25 in Cancer Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDOAM-25 is a potent and selective small-molecule inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes.[1][2][3] Members of the KDM5 family, particularly KDM5B (also known as JARID1B or PLU1), are frequently overexpressed in various cancers, including breast, prostate, lung, and multiple myeloma, and their elevated expression is often correlated with poor prognosis.[4][5] KDM5 enzymes are epigenetic regulators that specifically remove methyl groups from lysine 4 of histone H3 (H3K4me2/3), a mark associated with active gene transcription.[4][6][7] By inhibiting KDM5, this compound leads to an increase in global H3K4 methylation, particularly at transcription start sites, which in turn alters gene expression and can impair the proliferation of cancer cells.[1][5] This technical guide provides a comprehensive overview of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation in a cancer research setting.
Core Mechanism of Action
This compound functions as a competitive inhibitor of the 2-oxoglutarate (2-OG) cofactor binding site within the catalytic JmjC domain of KDM5 enzymes.[6] This inhibition prevents the demethylation of H3K4me3, leading to its accumulation. The sustained H3K4me3 mark at gene promoters, particularly of tumor suppressor genes, can lead to their re-expression and subsequent anti-cancer effects, such as cell cycle arrest and inhibition of proliferation.[5]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in various cancer research contexts.
Table 1: In Vitro Inhibitory Activity of this compound against KDM5 Enzymes
| Target | IC50 (nM) | Reference |
| KDM5A | 71 | [1][3] |
| KDM5B | 19 | [1][3] |
| KDM5C | 69 | [1][3] |
| KDM5D | 69 | [1][3] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| MM1S | Multiple Myeloma | Cell Viability | IC50 | ~30 µM (after 5-7 days) | [1][5] |
| MM1S | Multiple Myeloma | Cell Cycle Analysis | Effect | G1 arrest | [1][5] |
| MCF-7 | Breast Cancer | Western Blot | H3K4me3 levels | ~1.5-fold increase (at 0.03-1 µM) | [8] |
| 92.1-R | Uveal Melanoma (MEK-inhibitor resistant) | Cell Viability (CCK8) | Inhibition | Significant suppression at 5 µM | [9][10] |
| OMM1-R | Uveal Melanoma (MEK-inhibitor resistant) | Apoptosis (FACS) | Increased cell death | Significant increase at 5 µM |
Table 3: Binding Affinity of this compound
| Target Protein | Method | Dissociation Constant (Kd) | Reference |
| KDM5B | Microscale Thermophoresis (MST) | 487.75 nM | [11] |
Signaling Pathways
KDM5B, the primary target of this compound, is integrated into complex signaling networks that regulate cancer cell proliferation, survival, and drug resistance.
KDM5B-Mediated Transcriptional Repression
KDM5B is recruited to gene promoters where it demethylates H3K4me3, leading to a more condensed chromatin state and transcriptional repression of target genes. Many of these targets are tumor suppressor genes. This compound blocks this activity, leading to the re-activation of these tumor-suppressive pathways.
KDM5B and the PI3K/AKT Signaling Pathway
In prostate cancer, KDM5B has been shown to activate the PI3K/AKT signaling pathway by upregulating PIK3CA (p110α).[4] This highlights a role for KDM5B in promoting cell survival and proliferation through established oncogenic pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (CCK-8)
This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from wells with medium and CCK-8 only.
Western Blot for H3K4me3 Levels
This protocol is used to determine the effect of this compound on the global levels of H3K4me3.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse this compound-treated and control cells in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies (anti-H3K4me3 and anti-H3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize H3K4me3 levels to total Histone H3.
Chromatin Immunoprecipitation (ChIP) Sequencing
This protocol allows for the genome-wide mapping of H3K4me3 marks following this compound treatment.
Materials:
-
This compound-treated and control cells
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffers
-
Sonicator
-
Anti-H3K4me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing library preparation kit
Procedure:
-
Cross-link proteins to DNA in treated and control cells with formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonciate the chromatin to shear DNA into fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with an anti-H3K4me3 antibody overnight. Use IgG as a negative control.
-
Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Prepare sequencing libraries and perform high-throughput sequencing.
-
Analyze the sequencing data to identify regions with differential H3K4me3 enrichment.
Conclusion
This compound represents a promising therapeutic agent for cancers characterized by the overexpression of KDM5 enzymes. Its ability to selectively inhibit KDM5 and modulate the epigenetic landscape provides a clear mechanism for its anti-proliferative effects. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound and to explore its efficacy in various cancer models. Further research into the downstream effects of this compound-induced epigenetic reprogramming will be crucial for its clinical development and for identifying patient populations most likely to benefit from this targeted therapy.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Histone lysine demethylase KDM5B facilitates proliferation and suppresses apoptosis in human acute myeloid leukemia cells through the miR-140-3p/BCL2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of the upstream regulators of KDM5B in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. This compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Epigenetic Landscape Remodeled by KDOAM-25: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the epigenetic modifications influenced by KDOAM-25, a potent and selective small molecule inhibitor. It is designed to offer a comprehensive resource for researchers in oncology, epigenetics, and drug development, detailing the compound's mechanism of action, its impact on histone methylation, and the experimental methodologies used to elucidate these effects.
Core Mechanism of Action: Inhibition of KDM5 Histone Demethylases
This compound is a well-characterized inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes, also known as the JARID1 family.[1][2] This family, comprising KDM5A, KDM5B, KDM5C, and KDM5D, is responsible for removing methyl groups from trimethylated lysine 4 on histone H3 (H3K4me3).[1][2][3] The H3K4me3 mark is a critical epigenetic modification predominantly found at the transcription start sites of active genes and is associated with transcriptional activation.
By selectively binding to the active site of KDM5 enzymes, this compound competitively inhibits their demethylase activity.[4][5] This inhibition leads to a global increase in the levels of H3K4me3, effectively remodeling the epigenetic landscape and altering gene expression patterns.[4][6][7][8] This primary mechanism underlies the observed cellular effects of this compound, including impaired cancer cell proliferation and cell cycle arrest.[4][7]
Quantitative Effects of this compound on KDM5 Inhibition and H3K4me3 Levels
The potency and cellular effects of this compound have been quantified across various experimental systems. The following tables summarize the key quantitative data available.
| Target | IC50 (nM) | Assay Type |
| KDM5A | 71 | Biochemical |
| KDM5B | 19 | Biochemical |
| KDM5C | 69 | Biochemical |
| KDM5D | 69 | Biochemical |
| Table 1: In Vitro Inhibitory Potency of this compound against KDM5 Family Enzymes.[7][8] |
| Cell Line | Treatment | Effect | Assay Type |
| MM1S (Multiple Myeloma) | 50 µM this compound | ~2-fold increase in global H3K4me3 | ChIP-seq[4][7][8] |
| MM1S (Multiple Myeloma) | ~30 µM this compound | IC50 for cell viability reduction (5-7 days) | Fluorescent cell viability assay[3][4][7] |
| MCF-7 (Breast Cancer) | 0.03-1 µM this compound | ~1.5-fold increase in H3K4me3 | Western Blot[9] |
| HeLa (Cervical Cancer) | ~50 µM this compound | EC50 for KDM5B inhibition | Immunofluorescence assay[3] |
| Table 2: Cellular Effects of this compound Treatment. |
Signaling Pathways and Logical Relationships
The interaction between this compound and its targets, and the subsequent downstream effects, can be visualized as a clear signaling pathway.
References
- 1. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells. | Department of Chemistry [chem.ox.ac.uk]
- 2. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 3. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
KDOAM-25 Experimental Protocol for Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
KDOAM-25 is a potent and highly selective small molecule inhibitor of the KDM5 (Lysine-Specific Demethylase 5) family of histone lysine demethylases.[1][2] This family of enzymes is responsible for the removal of di- and tri-methyl groups from lysine 4 on histone H3 (H3K4me2/3), epigenetic marks associated with active gene transcription.[3] Dysregulation of KDM5 activity has been implicated in various cancers, making it a compelling target for therapeutic intervention. This compound has been shown to increase global H3K4 methylation, impair proliferation in cancer cell lines, and induce a G1 phase cell cycle arrest.[1] These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability and histone methylation. The more stable citrate salt of this compound is recommended for these experiments.[1]
Mechanism of Action
This compound exerts its biological effects by inhibiting the demethylase activity of the KDM5 family of enzymes. This inhibition leads to an accumulation of tri-methylated H3K4 (H3K4me3) at transcriptional start sites, which in turn alters gene expression, leading to anti-proliferative effects and cell cycle arrest in susceptible cancer cell lines.[1][3]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound.
Table 1: this compound IC50 Values against KDM5 Enzymes
| Enzyme | IC50 (nM) |
| KDM5A | 71[1][2] |
| KDM5B | 19[1][2] |
| KDM5C | 69[1][2] |
| KDM5D | 69[1][2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | Value | Treatment Duration |
| MM.1S (Multiple Myeloma) | Cell Viability | IC50 | ~30 µM[1][4] | 5-7 days[1][4] |
| MM.1S (Multiple Myeloma) | Cell Cycle Analysis | Effect | G1 Arrest[1][4] | Not Specified |
| MCF-7 (Breast Cancer) | Western Blot | H3K4me3 Levels | ~1.5-fold increase[2] | 24 hours[2][5] |
| 92.1-R (Uveal Melanoma) | CCK8 Assay | Viability | Significantly Suppressed | 72 hours |
| OMM1-R (Uveal Melanoma) | Flow Cytometry | Apoptosis | Increased Annexin-V+ cells | 24 hours |
Experimental Protocols
Preparation of this compound Stock Solution
It is advisable to use the more stable citrate salt of this compound.
-
Reagent: this compound citrate (powder)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Prepare a 10 mM stock solution of this compound citrate in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[6]
Cell Culture and Maintenance
-
Cell Lines:
-
MCF-7 (Human Breast Adenocarcinoma): Adherent cells.
-
MM.1S (Human Multiple Myeloma): Suspension or semi-adherent cells.[7]
-
-
Culture Media:
-
MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.
-
MM.1S: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
MCF-7: Passage cells when they reach 80-90% confluency.
-
MM.1S: Subculture cells before they reach confluence to a ratio of 1:2 to 1:4.
-
Cell Viability Assay (Resazurin-Based)
This protocol is designed for a 96-well plate format.
-
Materials:
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)
-
This compound stock solution (10 mM in DMSO)
-
Appropriate cell culture medium
-
-
Procedure:
-
Cell Seeding:
-
MCF-7: Seed 5,000 - 10,000 cells per well in 100 µL of media.
-
MM.1S: Seed 20,000 - 40,000 cells per well in 100 µL of media.
-
-
Incubate the plate for 24 hours to allow for cell attachment (for MCF-7) and stabilization.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours, or up to 7 days for MM.1S).
-
Resazurin Addition: Add 10 µL of resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[1]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background fluorescence from wells containing medium and resazurin only.
-
Western Blot for H3K4me3 Analysis
-
Materials:
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
Histone extraction buffer (e.g., Hypotonic Lysis Buffer: 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease inhibitors)
-
0.2 N Hydrochloric acid (HCl)
-
Primary antibodies: Rabbit anti-H3K4me3 (e.g., 1:1000-1:3000 dilution), Rabbit anti-Total Histone H3 (loading control, e.g., 1:1000 dilution).
-
HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG, 1:5000-1:10,000 dilution).
-
SDS-PAGE gels (e.g., 15% for better histone resolution)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Seeding and Treatment:
-
Histone Extraction (Acid Extraction):
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in hypotonic lysis buffer on ice.
-
Pellet the nuclei and resuspend in 0.2 N HCl.
-
Extract histones overnight at 4°C with rotation.
-
Centrifuge to pellet debris and collect the supernatant containing histones.
-
Neutralize the extract and determine protein concentration.
-
-
Western Blotting:
-
Separate histone extracts on an SDS-PAGE gel and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot and perform densitometry analysis, normalizing the H3K4me3 signal to the total Histone H3 signal.
-
-
Experimental Workflow Visualization
References
- 1. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tribioscience.com [tribioscience.com]
- 4. labbox.es [labbox.es]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development and characterization of three cell culture systems to investigate the relationship between primary bone marrow adipocytes and myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Utilizing KDOAM-25 for the Analysis of H3K4me3 Levels by Western Blot
Introduction
Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating chromatin structure and gene expression. The trimethylation of histone H3 at lysine 4 (H3K4me3) is a hallmark of active gene promoters. The levels of H3K4me3 are dynamically regulated by histone methyltransferases and demethylases. The KDM5 (or JARID1) family of enzymes are Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases that act as H3K4me3 demethylases, making them key regulators of gene transcription and cellular processes like proliferation and differentiation.[1]
KDOAM-25 is a potent and highly selective small molecule inhibitor of the KDM5 family of histone demethylases.[2][3] By competitively binding to the 2-OG binding site of KDM5 enzymes, this compound effectively blocks their demethylase activity, leading to an increase in global H3K4me3 levels.[1][4] This makes this compound a valuable tool for researchers studying the role of KDM5-mediated demethylation in various biological and pathological processes, including cancer.[5][6] These application notes provide a detailed protocol for using this compound to induce changes in H3K4me3 levels in cultured cells and subsequently detect these changes using Western blotting.
Mechanism of Action of this compound
This compound specifically inhibits the KDM5 family of enzymes, which includes KDM5A, KDM5B, KDM5C, and KDM5D. These enzymes are responsible for the demethylation of H3K4me3 and H3K4me2.[7] The inhibitory action of this compound leads to an accumulation of H3K4me3 at a global level, particularly at transcription start sites.[1][4]
dot
Caption: Mechanism of this compound action.
Data Presentation: Effects of this compound on H3K4me3 Levels
The following table summarizes the reported effects of this compound on H3K4me3 levels in different cancer cell lines.
| Cell Line | Concentration of this compound | Incubation Time | Observed Effect on H3K4me3 Levels | Reference |
| MM1S (Multiple Myeloma) | 50 µM | Not Specified | Approximately 2-fold increase | [2][5] |
| MCF-7 (Breast Cancer) | 0.03 - 1 µM | 24 hours | Approximately 1.5-fold increase | [8] |
| MCF-7 (Breast Cancer) | > 1 µM | 24 hours | Effect is lost at higher concentrations | [8] |
Experimental Protocols
This section provides a detailed protocol for treating cells with this compound and subsequently performing a Western blot to detect changes in H3K4me3 levels.
Part 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound (or its more stable citrate salt) in an appropriate solvent (e.g., DMSO).[9] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours, as used in studies with MCF-7 cells).[8] The optimal incubation time may vary depending on the cell line and should be determined empirically.
Part 2: Histone Extraction
Histones are small, basic proteins, and their efficient extraction is crucial for successful Western blotting. Acid extraction is a commonly used method.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in a hypotonic lysis buffer.
-
Acid Extraction: Add hydrochloric acid to the nuclear pellet to a final concentration of 0.2 M and incubate on ice.
-
Protein Precipitation: Precipitate the acid-soluble proteins (histones) with trichloroacetic acid.
-
Washing: Wash the histone pellet with acetone to remove residual acid.
-
Resuspension: Resuspend the air-dried histone pellet in nuclease-free water.
-
Quantification: Determine the protein concentration using a suitable method like the Bradford or BCA assay.
Part 3: Western Blotting for H3K4me3
Due to the small size of histones, modifications to standard Western blot protocols are recommended for optimal results.[10][11]
-
Sample Preparation: For each sample, mix 10-20 µg of histone extract with 4X Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a high-percentage (e.g., 15%) SDS-polyacrylamide gel to ensure good resolution of the low molecular weight histones.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane with a pore size of 0.2 µm, which is optimal for retaining small proteins like histones.[11][12]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K4me3. The dilution should be as per the manufacturer's recommendation. Incubation is typically performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is appropriate for the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[13]
-
Washing: Repeat the washing step as described above to remove the unbound secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Capture the image using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the H3K4me3 signal to a loading control, such as total Histone H3 or Ponceau S staining, to account for any variations in protein loading.
dot
Caption: Experimental workflow for H3K4me3 Western blot.
This compound is a powerful research tool for investigating the biological functions of the KDM5 family of demethylases and the role of H3K4me3 in cellular processes. The protocols outlined in these application notes provide a comprehensive guide for researchers to effectively use this compound in their studies and accurately measure the resulting changes in H3K4me3 levels by Western blot. Careful optimization of treatment conditions and adherence to histone-specific Western blot protocols are essential for obtaining reliable and reproducible results.
References
- 1. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KDOAM25 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Histone western blot protocol | Abcam [abcam.com]
- 11. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Immunoblotting histones from yeast whole cell protein extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: KDM6A/UTX ChIP-seq and Data Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to KDM6A (UTX)
Lysine-specific demethylase 6A (KDM6A), also known as Ubiquitously transcribed Tetratricopeptide repeat on X chromosome (UTX), is a histone demethylase that plays a critical role in regulating gene expression.[1][2] KDM6A specifically removes methyl groups from lysine 27 of histone H3 (H3K27me2/3), a mark typically associated with gene repression.[1][3] By demethylating H3K27, KDM6A facilitates the activation of target genes involved in crucial cellular processes such as development, differentiation, and proliferation.[1][3]
Dysregulation of KDM6A activity has been implicated in various diseases, including several types of cancer like bladder cancer, leukemia, and certain breast cancers, as well as developmental disorders such as Kabuki syndrome.[1][2][4] Consequently, KDM6A has emerged as a promising therapeutic target, with ongoing research focused on developing small molecule inhibitors to modulate its activity for cancer treatment.[1][5][6] Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify the genomic regions where KDM6A binds, providing insights into its regulatory functions and the downstream pathways it controls.
KDM6A Signaling and Regulatory Pathways
KDM6A functions as a key epigenetic regulator, often as part of larger protein complexes, to control gene expression. Its activity is intertwined with several signaling pathways crucial for normal development and cellular homeostasis.
-
Transcriptional Activation: KDM6A is recruited to the promoter and enhancer regions of target genes. By removing the repressive H3K27me3 mark, it creates a chromatin environment permissive for transcription. KDM6A often collaborates with histone acetyltransferases (HATs) like p300/CBP and the SWI/SNF chromatin remodeling complex to activate gene expression.
-
Developmental Pathways: KDM6A is essential for proper embryonic development and cell fate decisions. It regulates the expression of key developmental genes, including the HOX gene clusters, which are critical for body patterning.
-
Tumor Suppression: In many cancers, KDM6A acts as a tumor suppressor.[4] Its loss-of-function mutations can lead to increased H3K27 methylation, silencing of tumor suppressor genes, and consequently, cancer progression.[1]
-
Interaction with Transcription Factors: KDM6A does not bind to DNA directly but is recruited to specific genomic loci through its interaction with various transcription factors. This interaction is crucial for the tissue-specific and context-dependent regulation of gene expression by KDM6A.
Below is a diagram illustrating the central role of KDM6A in transcriptional regulation.
Caption: KDM6A-mediated transcriptional activation pathway.
KDM6A/UTX ChIP-seq Experimental Protocol
This protocol provides a detailed methodology for performing a KDM6A/UTX ChIP-seq experiment.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| KDM6A/UTX Antibody (ChIP-grade) | Abcam | ab36938 |
| Protein A/G Magnetic Beads | Thermo Fisher Scientific | 88802 |
| Formaldehyde (37%) | Sigma-Aldrich | F8775 |
| Glycine | Sigma-Aldrich | G8898 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phenylmethylsulfonyl fluoride (PMSF) | Sigma-Aldrich | P7626 |
| RIPA Buffer | Cell Signaling Technology | 9806 |
| Sonication Buffer | See Recipe Below | - |
| ChIP Elution Buffer | See Recipe Below | - |
| RNase A | Thermo Fisher Scientific | EN0531 |
| Proteinase K | Thermo Fisher Scientific | EO0491 |
| DNA Purification Kit | QIAGEN | 28104 |
Sonication Buffer Recipe:
-
50 mM HEPES-KOH, pH 7.5
-
140 mM NaCl
-
1 mM EDTA
-
1% Triton X-100
-
0.1% Sodium Deoxycholate
-
0.1% SDS
-
Add Protease Inhibitors and PMSF fresh before use.
ChIP Elution Buffer Recipe:
-
1% SDS
-
0.1 M NaHCO3
Experimental Workflow
The following diagram outlines the major steps in the KDM6A/UTX ChIP-seq protocol.
Caption: KDM6A/UTX ChIP-seq experimental workflow.
Detailed Protocol
1. Cell Crosslinking and Harvesting
-
Grow cells to 80-90% confluency in appropriate culture medium.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Scrape the cells, transfer to a conical tube, and centrifuge at 1,500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
2. Cell Lysis and Chromatin Sonication
-
Resuspend the cell pellet in Sonication Buffer and incubate on ice for 10 minutes.
-
Sonicate the chromatin to an average fragment size of 200-500 bp. Optimization of sonication conditions (power, duration, cycles) is critical and should be determined empirically for each cell type and instrument.
-
Centrifuge the sonicated lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared chromatin) to a new tube. A small aliquot should be saved as the "input" control.
3. Immunoprecipitation
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C with rotation.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
Add 5-10 µg of a validated ChIP-grade KDM6A/UTX antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.
4. Washing and Elution
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Perform a series of washes to remove non-specifically bound proteins and DNA. A typical wash series includes:
-
Low Salt Wash Buffer
-
High Salt Wash Buffer
-
LiCl Wash Buffer
-
TE Buffer
-
-
Elute the immunoprecipitated complexes from the beads by adding ChIP Elution Buffer and incubating at 65°C for 30 minutes with vortexing.
-
Pellet the beads and transfer the supernatant containing the eluted chromatin to a new tube.
5. Reverse Crosslinking and DNA Purification
-
Reverse the crosslinks by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours (or overnight).
-
Treat the samples with RNase A for 30 minutes at 37°C.
-
Treat with Proteinase K for 2 hours at 45°C.
-
Purify the DNA using a commercial DNA purification kit (e.g., QIAGEN PCR Purification Kit) and elute in nuclease-free water.
6. Library Preparation and Sequencing
-
Quantify the purified ChIP DNA and input DNA.
-
Prepare sequencing libraries from the ChIP and input DNA samples according to the manufacturer's instructions (e.g., Illumina TruSeq ChIP Library Preparation Kit).
-
Perform high-throughput sequencing.
KDM6A/UTX ChIP-seq Data Analysis
The analysis of ChIP-seq data involves several computational steps to identify and interpret the genomic binding sites of KDM6A.
Data Analysis Workflow
The following diagram illustrates a typical ChIP-seq data analysis pipeline.
Caption: KDM6A/UTX ChIP-seq data analysis workflow.
Detailed Analysis Steps
1. Quality Control of Raw Reads:
-
Use tools like FastQC to assess the quality of the raw sequencing reads. This includes checking for per-base sequence quality, GC content, and adapter contamination.
2. Read Trimming and Filtering:
-
Remove adapter sequences and low-quality reads using tools like Trimmomatic or Cutadapt.
3. Alignment to Reference Genome:
-
Align the trimmed reads to the appropriate reference genome (e.g., hg38 for human) using aligners such as Bowtie2 or BWA.
4. Post-alignment Processing:
-
Convert the alignment files to BAM format, sort, and index them using SAMtools.
-
Remove PCR duplicates using Picard Tools to reduce biases.
5. Peak Calling:
-
Identify genomic regions with a significant enrichment of ChIP signal over the input control using a peak caller like MACS2 (Model-based Analysis of ChIP-Seq).[7] This step generates a list of KDM6A binding sites (peaks).
6. Peak Annotation and Visualization:
-
Annotate the identified peaks to their nearest genes and genomic features (promoters, enhancers, etc.) using tools like HOMER or ChIPseeker.
-
Visualize the peak data on a genome browser such as IGV (Integrative Genomics Viewer).
7. Motif Analysis:
-
Perform motif analysis on the peak regions using tools like MEME-ChIP to identify consensus DNA sequences that may be recognized by transcription factors that recruit KDM6A.
8. Downstream Functional Analysis:
-
Perform Gene Ontology (GO) and pathway analysis (e.g., using DAVID or Metascape) on the genes associated with KDM6A peaks to understand the biological processes and pathways regulated by KDM6A.
-
Integrate the ChIP-seq data with other omics data, such as RNA-seq, to correlate KDM6A binding with changes in gene expression.
Quantitative Data Summary
The following tables provide a template for summarizing key quantitative data from a KDM6A/UTX ChIP-seq experiment.
Table 1: Sequencing and Alignment Statistics
| Sample Name | Total Reads | Mapped Reads | Mapping Rate (%) | Unique Reads | Uniqueness Rate (%) |
| KDM6A ChIP Replicate 1 | |||||
| KDM6A ChIP Replicate 2 | |||||
| Input Control |
Table 2: Peak Calling Summary (MACS2)
| Sample Name | Number of Peaks | FRiP Score (%) |
| KDM6A ChIP Replicate 1 | ||
| KDM6A ChIP Replicate 2 | ||
| Consensus Peaks |
Table 3: Peak Annotation Summary (HOMER)
| Genomic Feature | Number of Peaks | Percentage (%) |
| Promoter-TSS | ||
| Exon | ||
| Intron | ||
| 3' UTR | ||
| Intergenic | ||
| Total | 100 |
Troubleshooting and Quality Control
-
Antibody Validation: It is crucial to use a ChIP-grade antibody that has been validated for specificity and efficiency. Perform a Western blot to confirm the antibody recognizes the protein of interest at the correct molecular weight.
-
Sonication Optimization: Inefficient sonication can lead to poor enrichment. Optimize sonication conditions to obtain DNA fragments in the desired size range (200-500 bp).
-
Sequencing Depth: The required sequencing depth depends on the genome size and the expected number of binding sites. A minimum of 20-30 million uniquely mapped reads is generally recommended for transcription factors and co-factors.
-
Biological Replicates: Perform at least two biological replicates to ensure the reproducibility of the results.
-
Input Control: A properly prepared input control is essential for accurate peak calling and normalization.
By following this detailed protocol and data analysis pipeline, researchers can effectively investigate the genome-wide binding patterns of KDM6A/UTX and gain valuable insights into its role in gene regulation and disease.
References
- 1. What are KDM6A inhibitors and how do they work? [synapse.patsnap.com]
- 2. medlineplus.gov [medlineplus.gov]
- 3. sapiens.uax.com [sapiens.uax.com]
- 4. KDM6 Demethylases and Their Roles in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KDM6A INHIBITOR | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 6. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Occupancy and Regulatory Interactions of KDM6A in Bladder Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: KDOAM-25 Treatment in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDOAM-25 is a potent and highly selective small molecule inhibitor of the histone 3 lysine 4 trimethyl (H3K4me3) demethylase sub-family KDM5 (also known as JARID1).[1][2][3] The KDM5 family of enzymes, particularly KDM5B, is frequently overexpressed in multiple myeloma (MM) and its elevated expression is negatively correlated with overall patient survival.[1][2] this compound acts by inhibiting the demethylation of H3K4me3 at transcription start sites, leading to an increase in this epigenetic mark and subsequent impairment of proliferation in specific multiple myeloma cell lines, most notably MM1S.[1][2][4] These notes provide a summary of its activity and detailed protocols for its application in a research setting.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory and cellular activity of this compound.
Table 1: In Vitro Biochemical Inhibitory Activity of this compound
| Target | IC50 (nM) |
| KDM5A | 71 |
| KDM5B | 19 |
| KDM5C | 69 |
| KDM5D | 69 |
| Data sourced from MedchemExpress.[4] |
Table 2: Cellular Activity of this compound in MM1S Human Multiple Myeloma Cells
| Assay | Parameter | Result | Notes |
| Cell Viability | IC50 | ~30 µM | Effect observed after a 5-7 day treatment period. Little effect was seen after 3 days.[1][4] |
| Cell Cycle Analysis | Effect | G1 cell-cycle arrest | Characterized by an increased proportion of cells in the G1 phase and a decreased proportion in the G2 phase.[1][4][5] |
| Apoptosis | Effect | No significant increase in sub-G1 phase | Suggests the primary effect is cytostatic (anti-proliferative) rather than cytotoxic.[1][4][5] |
| Histone Methylation | H3K4me3 Levels | ~2-fold increase | Observed in multiple myeloma cells following treatment with 50 µM this compound.[4] |
Mechanism of Action
This compound exerts its anti-proliferative effects through a specific epigenetic mechanism. By selectively inhibiting the catalytic activity of KDM5 enzymes, it prevents the removal of methyl groups from H3K4me3, a histone mark associated with active gene transcription.[1][2] In sensitive multiple myeloma cells like MM1S, this leads to a global increase of H3K4me3 at transcription start sites.[1][4] The resulting alteration in the transcriptional landscape ultimately leads to a G1 phase cell cycle arrest and impaired cellular proliferation.[1][5]
Figure 1: Mechanism of action of this compound in multiple myeloma cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in multiple myeloma cell lines.
Protocol 1: Cell Viability and Proliferation Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound on multiple myeloma cell lines. The extended incubation time is critical, as the compound's effects manifest over several days.[1]
Materials:
-
MM1S cells (or other MM cell lines of interest)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well flat-bottom cell culture plates (clear bottom, white or black walls for luminescence/fluorescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent (e.g., resazurin-based)
-
Multimode plate reader
Procedure:
-
Cell Seeding: Seed MM1S cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range would be from 200 µM down to 0.1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Treatment: Add 100 µL of the 2X this compound dilutions to the appropriate wells to achieve a 1X final concentration.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 humidified incubator for 5 to 7 days.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the results as percent viability versus log[concentration]. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Figure 2: Experimental workflow for determining cell viability.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution.
Materials:
-
MM1S cells
-
6-well cell culture plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed 1 x 10^6 MM1S cells per well in 6-well plates. Allow cells to attach/acclimate for 24 hours. Treat cells with this compound at relevant concentrations (e.g., 30 µM and 50 µM) and a vehicle control (DMSO) for 72-96 hours.
-
Cell Harvest: Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with 1 mL of cold PBS.
-
Fixation: Resuspend the pellet gently and add 1 mL of ice-cold 70% ethanol dropwise while vortexing at a low speed to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the cells in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to gate on single cells and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot for H3K4me3 Levels
This protocol quantifies changes in the global levels of the H3K4me3 histone mark.
Materials:
-
MM1S cells treated as in Protocol 2
-
Histone Extraction Kit or Buffer (containing sulfuric acid or high salt)
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: Rabbit anti-H3K4me3, Rabbit anti-Total Histone H3 (for loading control)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Histone Extraction: Treat MM1S cells with this compound (e.g., 50 µM) for 72-96 hours. Harvest approximately 2-5 x 10^6 cells. Extract the acid-soluble histone proteins according to the manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using the BCA assay.
-
SDS-PAGE: Load 10-15 µg of histone extract per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-H3K4me3 and anti-Total H3, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the H3K4me3 signal to the Total Histone H3 signal for each sample.
Figure 3: this compound's epigenetic role in the context of MM signaling.
References
- 1. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application of KDOAM-25 in Uveal Melanoma Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Uveal melanoma (UM) is the most common primary intraocular malignancy in adults, with a high propensity for metastasis, primarily to the liver.[1][2] The majority of uveal melanomas are driven by activating mutations in GNAQ or GNA11, which constitutively activate the Mitogen-Activated Protein Kinase (MAPK) pathway, making it a key therapeutic target.[2][3] While MEK inhibitors have been explored, resistance often develops, limiting their clinical efficacy.[4][5]
KDOAM-25 is a potent and selective inhibitor of the histone lysine demethylase 5 (KDM5) family, with a particularly high affinity for KDM5B.[6] KDM5B is a transcriptional repressor that removes methyl groups from histone H3 at lysine 4 (H3K4), an epigenetic modification associated with active gene transcription.[7] Dysregulation of KDM5B has been implicated in various cancers, contributing to tumor progression and drug resistance.[7]
Crucial Note on Retracted Research: Initial interest in this compound for uveal melanoma was largely prompted by a 2022 study titled "this compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma." However, this article has since been retracted due to concerns about the integrity of its content and data. Therefore, the direct application of this compound in uveal melanoma remains a hypothetical area of investigation that requires rigorous, independent validation.
This document provides a framework for researchers interested in exploring the potential of this compound in uveal melanoma, particularly in the context of overcoming MEK inhibitor resistance. The protocols and conceptual frameworks presented are based on established methodologies in cancer research and the known mechanisms of this compound and uveal melanoma signaling.
Hypothesized Mechanism of Action
In uveal melanoma, the GNAQ/GNA11 mutations lead to the activation of downstream signaling cascades, most notably the MAPK (RAS-RAF-MEK-ERK) and PI3K/Akt pathways, which drive cell proliferation and survival.[2][3] Resistance to MEK inhibitors can emerge through various mechanisms, including the activation of bypass signaling pathways or through epigenetic modifications that alter gene expression programs, allowing cancer cells to adapt and survive.
The proposed, yet unverified, mechanism for this compound in MEK-resistant uveal melanoma involves the inhibition of KDM5B. It is hypothesized that in resistant cells, KDM5B activity is heightened, leading to the repression of tumor suppressor genes. By inhibiting KDM5B, this compound would increase H3K4 trimethylation (H3K4me3) at the promoter regions of these genes, restoring their expression and re-sensitizing the cells to MEK inhibitors or inducing cell death directly.
Figure 1: Simplified GNAQ/GNA11 signaling pathway in uveal melanoma.
Quantitative Data Summary (Hypothetical)
The following tables are templates to illustrate how quantitative data for this compound in uveal melanoma cell lines could be presented. Note: The data shown are for illustrative purposes only and are not from validated experiments.
Table 1: In Vitro IC50 Values of this compound in Uveal Melanoma Cell Lines
| Cell Line | GNAQ/GNA11 Status | MEK Inhibitor Sensitivity | This compound IC50 (µM) | Trametinib IC50 (µM) | This compound + Trametinib (1 µM) IC50 (µM) |
| 92.1 | GNAQ Q209L | Sensitive | > 50 | 0.5 | 0.4 |
| OMM1 | GNAQ Q209L | Sensitive | > 50 | 0.8 | 0.7 |
| 92.1-R | GNAQ Q209L | Resistant | 15.2 | > 20 | 2.5 |
| OMM1-R | GNAQ Q209L | Resistant | 12.8 | > 20 | 1.8 |
Table 2: Effect of this compound on Apoptosis in MEK-Resistant Uveal Melanoma Cells
| Cell Line | Treatment (48h) | % Apoptotic Cells (Annexin V+) |
| 92.1-R | Vehicle (DMSO) | 5.1 ± 0.8 |
| Trametinib (5 µM) | 7.3 ± 1.1 | |
| This compound (15 µM) | 18.9 ± 2.3 | |
| This compound (15 µM) + Trametinib (5 µM) | 45.6 ± 3.5 | |
| OMM1-R | Vehicle (DMSO) | 4.8 ± 0.6 |
| Trametinib (5 µM) | 6.5 ± 0.9 | |
| This compound (15 µM) | 16.2 ± 1.9 | |
| This compound (15 µM) + Trametinib (5 µM) | 41.3 ± 2.8 |
Experimental Protocols
The following are detailed protocols for key experiments to validate the efficacy and mechanism of this compound in uveal melanoma.
Protocol 1: Cell Viability Assay (MTS/MTT)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound alone and in combination with a MEK inhibitor.
Materials:
-
Uveal melanoma cell lines (e.g., 92.1, OMM1, and their MEK-inhibitor resistant derivatives).
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS).
-
This compound (stock solution in DMSO).
-
MEK inhibitor (e.g., Trametinib; stock solution in DMSO).
-
96-well cell culture plates.
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution).
-
Plate reader.
Procedure:
-
Seed 3,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and/or Trametinib in complete medium.
-
Remove the overnight medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
For combination studies, add a fixed concentration of Trametinib with serial dilutions of this compound.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well and incubate for 1-2 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Determine IC50 values using non-linear regression analysis in a suitable software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis
Objective: To assess the effect of this compound on histone methylation and key signaling pathways.
Materials:
-
Uveal melanoma cells treated as required.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-H3K4me3, anti-KDM5B, anti-phospho-ERK, anti-total-ERK, anti-PARP (cleaved), anti-Actin or GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture and treat cells with this compound and/or Trametinib for the desired time (e.g., 24-48 hours).
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Figure 2: Proposed experimental workflow for evaluating this compound.
Protocol 3: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of MEK-resistant uveal melanoma.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice).
-
MEK-resistant uveal melanoma cells (e.g., 92.1-R) mixed with Matrigel.
-
This compound formulated for in vivo delivery.
-
MEK inhibitor formulated for in vivo delivery.
-
Vehicle control solution.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject 1-2 million MEK-resistant uveal melanoma cells into the flank of each mouse.
-
Monitor mice for tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound, Trametinib, this compound + Trametinib).
-
Administer treatments as per the determined schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors.
-
Tumor tissues can be used for downstream analyses such as immunohistochemistry (for Ki-67, cleaved caspase-3, H3K4me3) and western blotting.
Conclusion
This compound presents a hypothetical but intriguing therapeutic strategy for overcoming MEK inhibitor resistance in uveal melanoma by targeting the epigenetic regulator KDM5B. Given the retraction of the key publication in this area, it is imperative that the scientific community conducts rigorous, independent research to validate this concept. The protocols and frameworks provided here offer a robust starting point for such investigations. Successful validation could pave the way for a new class of epigenetic drugs in the treatment of this challenging disease.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Exploring recent advances in signaling pathways and hallmarks of uveal melanoma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Identification of unique MEK-dependent genes in GNAQ mutant uveal melanoma involved in cell growth, tumor cell invasion and MEK-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of the AKT Pathway on MEK Inhibitor Resistance in Uveal Melanoma – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: KDOAM-25 for Radiosensitization in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDOAM-25 is a potent and selective small molecule inhibitor of the KDM5 family of histone demethylases (KDM5A/B/C/D)[1][2]. These enzymes are responsible for the demethylation of histone H3 at lysine 4 (H3K4), particularly the trimethylated state (H3K4me3), which is a key epigenetic mark associated with active gene transcription. In various cancers, including breast cancer, KDM5 enzymes are often overexpressed, contributing to oncogenesis and resistance to therapy[3][4]. This compound has emerged as a promising agent for increasing the sensitivity of breast cancer cells to ionizing radiation, offering a potential new avenue for combination therapy.
These application notes provide a summary of the key findings, quantitative data, and detailed experimental protocols for utilizing this compound as a radiosensitizer in breast cancer research.
Mechanism of Action
This compound competitively inhibits the 2-oxoglutarate (2-OG) binding site of KDM5 enzymes[1]. This inhibition leads to an increase in the global levels of H3K4me3 at transcription start sites[2][3][4][5]. The elevated H3K4me3 levels are thought to alter the chromatin structure and gene expression, ultimately leading to an enhanced response of cancer cells to DNA damaging agents like ionizing radiation. Studies have shown that inhibition of KDM5 enzymes can lead to an accumulation of DNA damage, as evidenced by increased phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks[3][5].
Signaling Pathway
The primary signaling pathway affected by this compound in the context of radiosensitization involves the direct inhibition of KDM5 enzymes and the subsequent impact on histone methylation.
Caption: this compound inhibits KDM5, increasing H3K4me3 and impairing DNA repair, thus enhancing radiosensitivity.
Quantitative Data
The following tables summarize the quantitative data from studies investigating the effect of this compound on breast cancer cell lines.
Table 1: In Vitro IC50 Values for this compound
| Demethylase | IC50 (nM) |
| KDM5A | 71 |
| KDM5B | 19 |
| KDM5C | 69 |
| KDM5D | 69 |
| Data from MedchemExpress, referencing Tumber A, et al. (2017)[2] |
Table 2: Effect of this compound on H3K4me3 Levels in MCF-7 Cells
| This compound Concentration (µM) | Relative H3K4me3 Level (Fold Change vs. DMSO) |
| 0.03 | ~1.5 |
| 0.1 | ~1.5 |
| 0.3 | ~1.5 |
| 1 | ~1.5 |
| Data is an approximation from graphical representation in Sola, et al. (2020)[3] |
Table 3: Viability of Irradiated MCF-7 Cells Treated with this compound
| Radiation Dose (Gy) | This compound (0.03 µM) % Viability vs. DMSO | This compound (0.3 µM) % Viability vs. DMSO | This compound (1 µM) % Viability vs. DMSO |
| 0.3 | ~90% | ~85% | ~80% |
| 1 | ~80% | ~75% | ~70% |
| 3 | ~70% | ~65% | ~60% |
| Data is an approximation from graphical representation in Sola, et al. (2020) and represents a significant reduction in viable cells at 3 Gy for all concentrations compared to the DMSO control.[6] |
Table 4: Clonogenic Survival of MCF-7 Cells Treated with this compound and Radiation
| Radiation Dose (Gy) | Cell Survival (vs. Sham Control) - DMSO | Cell Survival (vs. Sham Control) - this compound (0.03 µM) |
| 2 | ~60% | ~40% |
| 5 | ~20% | ~10% |
| 10 | ~5% | <5% |
| Data is an approximation from graphical representation in Sola, et al. (2020). The combination of this compound and radiation resulted in a significant decrease in cell survival.[6] |
Experimental Protocols
Protocol 1: Western Blotting for H3K4me3 Levels
This protocol is for assessing the change in histone H3 trimethylation at lysine 4 in response to this compound treatment.
Materials:
-
MCF-7 breast cancer cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.03, 0.1, 0.3, 1 µM) and a DMSO control for 24 hours[3][4].
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.
-
Quantification: Densitometry analysis can be performed to quantify the relative levels of H3K4me3, normalized to total H3[3][4].
Caption: Workflow for Western Blot analysis of H3K4me3 levels after this compound treatment.
Protocol 2: Cell Viability (CCK-8) Assay for Radiosensitization
This protocol measures the effect of this compound on the viability of irradiated breast cancer cells.
Materials:
-
MCF-7 cells
-
96-well plates
-
Complete cell culture medium
-
This compound
-
DMSO
-
X-ray irradiator
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treatment and Irradiation:
-
Incubation: Return the plates to the incubator and culture for a defined period (e.g., 72 hours).
-
Viability Measurement:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader[3].
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance of treated wells to the corresponding sham-irradiated (0 Gy) control for each drug concentration.
-
Further normalize to the DMSO control for each radiation dose to determine the specific effect of this compound on radiosensitivity[6].
-
Protocol 3: Clonogenic Survival Assay
This is the gold standard for determining cell reproductive death after treatment with ionizing radiation[7][8][9][10].
Materials:
-
MCF-7 cells
-
6-well plates
-
Complete cell culture medium
-
This compound
-
DMSO
-
X-ray irradiator
-
Trypsin-EDTA
-
Methylene blue or crystal violet staining solution (e.g., 0.5% w/v in 50% methanol)
Procedure:
-
Cell Preparation: Culture MCF-7 cells to ~80% confluency.
-
Treatment and Irradiation:
-
Cell Seeding:
-
After irradiation, count the viable cells.
-
Seed a precise number of cells into 6-well plates. The number of cells seeded will need to be optimized and increased with higher radiation doses to ensure a countable number of colonies (e.g., 200 cells for 0 Gy, up to 10,000 cells for 10 Gy).
-
-
Incubation: Incubate the plates for 1 day with the inhibitor, then replace with fresh medium. Continue incubation for 13-14 days, allowing colonies to form[6].
-
Colony Staining and Counting:
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) for the non-irradiated control.
-
Surviving Fraction (SF): (Number of colonies counted / (Number of cells seeded x PE)) for each treatment group.
-
Plot the surviving fraction on a logarithmic scale against the radiation dose on a linear scale to generate a cell survival curve.
-
Caption: Workflow for the clonogenic survival assay to assess radiosensitization by this compound.
Future Directions
While in vitro studies have demonstrated the potential of this compound as a radiosensitizer, further research is required. Future studies should focus on:
-
In vivo efficacy: Evaluating the combination of this compound and radiation in preclinical patient-derived xenograft (PDX) models of breast cancer to assess tumor growth delay and toxicity[11][12][13][14][15].
-
Mechanism elucidation: Further investigating the downstream molecular pathways affected by KDM5 inhibition that contribute to radiosensitization.
-
Biomarker discovery: Identifying predictive biomarkers that can help select patients who are most likely to benefit from this combination therapy.
-
Combination with other therapies: Exploring the potential of this compound to sensitize breast cancer cells to other DNA-damaging chemotherapies.
These application notes and protocols provide a foundational framework for researchers to explore the therapeutic potential of this compound in enhancing the efficacy of radiotherapy for breast cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clonogenic assay of cells in vitro | Springer Nature Experiments [experiments.springernature.com]
- 11. Patient-derived Xenograft (PDX) Models In Basic and Translational Breast Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A human breast cancer-derived xenograft and organoid platform for drug discovery and precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patient-Derived Xenograft Models of Breast Cancer and Their Application [mdpi.com]
- 14. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 15. biorxiv.org [biorxiv.org]
Application Notes and Protocols: KDOAM-25 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDOAM-25 is a potent and selective small molecule inhibitor of the KDM5 (Lysine-Specific Demethylase 5) family of histone demethylases.[1] The KDM5 family, particularly KDM5B, is frequently overexpressed in various cancers and is associated with tumorigenesis, metastasis, and the development of drug resistance.[2] By inhibiting KDM5, this compound increases global levels of histone H3 lysine 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription. This modulation of the epigenetic landscape can lead to the re-expression of tumor suppressor genes and sensitize cancer cells to other therapeutic agents.[3][4]
Note on Retracted Data: A previously published study reported on the synergistic effects of this compound in combination with the MEK inhibitor trametinib in uveal melanoma. However, this study has since been retracted. As such, the data and protocols from that specific study are not included in these application notes. Currently, there is a lack of published, peer-reviewed studies providing specific quantitative data and detailed protocols for this compound in combination with other cancer drugs.
The following sections provide a generalized framework and protocols based on the broader class of KDM5 inhibitors, which share a similar mechanism of action to this compound. These notes are intended to serve as a guide for designing and conducting preclinical studies to evaluate the potential of this compound in combination therapies.
Mechanism of Action: KDM5 Inhibition as a Combination Strategy
This compound and other KDM5 inhibitors function by blocking the demethylation of H3K4me3 at gene promoters. This leads to an accumulation of this active chromatin mark, resulting in the transcriptional activation of genes that may have been silenced during tumorigenesis. This epigenetic reprogramming can render cancer cells more susceptible to the cytotoxic effects of other anticancer agents through various mechanisms:
-
Re-expression of Tumor Suppressor Genes: Increased H3K4me3 can lead to the transcription of tumor suppressor genes that promote apoptosis or cell cycle arrest.
-
Sensitization to DNA Damaging Agents: Alterations in chromatin structure can enhance the accessibility of DNA to DNA-damaging agents and impair DNA repair pathways.
-
Modulation of Drug Resistance Pathways: KDM5 inhibition can reverse epigenetic changes that contribute to acquired drug resistance.[5]
-
Enhancement of Immunogenicity: Epigenetic modulation can increase the expression of antigens on the cancer cell surface, making them more visible to the immune system.[6]
Preclinical Data for KDM5 Inhibitors in Combination Therapy
While specific data for this compound is limited, studies on other KDM5 inhibitors demonstrate the potential of this drug class in combination regimens. The following tables summarize key quantitative data from preclinical studies of KDM5 inhibitors in combination with other cancer drugs.
| KDM5 Inhibitor | Combination Agent | Cancer Type | Key Findings | Reference |
| JIB-04 | Venetoclax | Acute Myeloid Leukemia (AML) | Synergistic induction of apoptosis in AML cell lines and patient blasts. | [7] |
| JIB-04 | Radiation | Non-Small Cell Lung Cancer (NSCLC) | Radiosensitization of NSCLC cells and synergistic inhibition of tumor growth in vivo. | [8] |
| CPI-455 | 5-Aza-2'-deoxycytidine (DAC) | Luminal Breast Cancer | Synergistic inhibition of cell viability and enhanced expression of DAC-responsive genes. | [9] |
| KDM5-inh1 | Trastuzumab/Lapatinib | HER2+ Breast Cancer | Synergistic effects in HER2+ cells through downstream regulation of HER2 and AKT signaling. | [10] |
Experimental Protocols
The following are generalized protocols for key in vitro experiments to assess the synergistic potential of this compound with other cancer drugs. These should be optimized for specific cell lines and drugs.
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the effect of this compound alone and in combination with another anticancer agent on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (and its citrate salt as a stable alternative)[1]
-
Combination drug
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination drug in complete medium.
-
Treat the cells with:
-
Vehicle control (e.g., DMSO)
-
This compound alone at various concentrations
-
Combination drug alone at various concentrations
-
This compound and the combination drug together at various concentration ratios.
-
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT reagent or CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine IC50 values for each drug alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: Western Blot Analysis for Histone Methylation
Objective: To confirm the on-target effect of this compound by measuring changes in global H3K4me3 levels.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound at various concentrations for a specified time (e.g., 24-48 hours).
-
Lyse the cells and quantify protein concentration using the BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against H3K4me3 and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize H3K4me3 levels to total Histone H3.
Visualizations
Signaling Pathway: KDM5 Inhibition and Cancer Cell Response
Caption: Mechanism of this compound action leading to anti-cancer effects.
Experimental Workflow: Assessing Synergy of this compound with Drug X
Caption: Workflow for evaluating this compound combination therapy.
Conclusion and Future Directions
This compound, as a selective KDM5 inhibitor, holds promise for use in combination cancer therapies. The overarching principle is to utilize this compound to reprogram the epigenetic landscape of cancer cells, thereby rendering them more vulnerable to the effects of other cytotoxic or targeted agents. While direct, peer-reviewed evidence for this compound in combination is currently lacking, the data from other KDM5 inhibitors strongly support this therapeutic concept.
Future research should focus on systematic in vitro and in vivo screening of this compound in combination with a diverse panel of anticancer drugs across various cancer types. Key areas of investigation should include combinations with:
-
Chemotherapeutic agents: To assess the potential for chemosensitization.
-
Targeted therapies: To overcome or prevent acquired resistance.
-
Immunotherapies: To explore the potential for enhancing anti-tumor immune responses.
Such studies will be crucial in defining the clinical potential of this compound as part of novel combination treatment strategies for cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. A New Trend in Cancer Treatment: The Combination of Epigenetics and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. oncodaily.com [oncodaily.com]
- 9. researchgate.net [researchgate.net]
- 10. Epigenetic drugs in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
KDOAM-25 Technical Support Center: Solubility and Handling Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of KDOAM-25 in DMSO and various aqueous buffers. Find troubleshooting tips and frequently asked questions to ensure successful experimental outcomes.
Solubility Data
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of this compound citrate, the recommended stable salt form. The free form of this compound is prone to instability[1].
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 200 | 400.39 | Ultrasonic treatment is recommended. Use of newly opened, anhydrous DMSO is advised as hygroscopic DMSO can negatively impact solubility[1]. |
| Water | 100 | 200.20 | Ultrasonic treatment is recommended[1]. |
| Aqueous Buffers (PBS, Tris, HEPES) | Data Not Available | Data Not Available | Direct solubility in common aqueous buffers has not been formally reported. The standard and recommended practice is to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the aqueous buffer or cell culture medium. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
This protocol details the steps for preparing a concentrated stock solution of this compound citrate in DMSO, which can then be used for serial dilutions in aqueous buffers for various in vitro assays.
-
Pre-Experiment Preparation:
-
Bring the this compound citrate vial to room temperature before opening.
-
Use a new, sealed vial of anhydrous DMSO to minimize water absorption, which can affect solubility[1].
-
-
Weighing the Compound:
-
Accurately weigh the desired amount of this compound citrate powder in a sterile microcentrifuge tube.
-
-
Dissolution in DMSO:
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock, add the corresponding volume of DMSO to your weighed compound).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
-
Ultrasonic Treatment:
-
If the compound is not fully dissolved after vortexing, place the tube in a water bath sonicator.
-
Sonicate for 5-10 minutes, or until the solution is clear and free of visible particles.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Experimental Workflow for this compound Solution Preparation
Caption: A flowchart illustrating the preparation of a this compound DMSO stock and its subsequent dilution for experimental use.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that researchers may encounter when working with this compound.
Q1: My this compound is not dissolving in DMSO, what should I do?
-
A1: Ensure you are using the citrate salt of this compound, as the free form has lower stability[1]. Use a fresh, anhydrous vial of DMSO, as absorbed water can significantly reduce solubility[1]. If initial vortexing is insufficient, utilize a water bath sonicator for 5-10 minutes to aid dissolution.
Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
-
A2: Direct dissolution in aqueous buffers is not recommended due to the compound's hydrophobic nature. While high concentrations can be achieved in water with sonication (100 mg/mL)[1], the standard and most reliable method for cell-based assays is to first create a high-concentration stock in DMSO and then dilute this stock into your aqueous medium.
Q3: My compound precipitates when I add the DMSO stock to my aqueous buffer or cell culture medium. How can I prevent this?
-
A3: This is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.
-
Increase Mixing: When diluting, add the DMSO stock to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the DMSO stock into a smaller volume of buffer, and then add this intermediate dilution to the final volume.
-
Warm the Aqueous Buffer: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility.
-
Check for Buffer Compatibility: While no specific incompatibilities are reported, ensure your buffer's pH and salt concentration are optimal for your experiment, as these factors can influence compound solubility.
-
Q4: What is the stability of this compound in solution?
-
A4: this compound is stable in phosphate buffer at 37°C for at least 24 hours with no signs of hydrolysis. DMSO stock solutions are stable for extended periods when stored properly at -20°C or -80°C in aliquots to avoid freeze-thaw cycles.
Q5: How should I handle this compound for in vivo studies?
-
A5: For in vivo applications, specific formulation protocols should be followed. These often involve creating a stock solution in DMSO and then diluting it into a vehicle containing co-solvents like PEG300, Tween-80, or corn oil to maintain solubility and bioavailability. Always refer to established protocols for your specific animal model and administration route.
Signaling Pathway and Experimental Logic
Caption: A diagram showing the logical progression from this compound preparation to its biological effect and troubleshooting steps.
References
Technical Support Center: KDOAM-25 Stability and Storage
This technical support center provides guidance on the stability and storage of KDOAM-25, a potent and selective KDM5 inhibitor. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most stable form of this compound?
A1: The free form of this compound is known to be unstable.[1] It is highly recommended to use the more stable salt form, this compound citrate, which retains the same biological activity.[1]
Q2: How should I store the solid this compound citrate?
A2: Solid this compound citrate should be stored at 4°C under a nitrogen atmosphere to ensure its stability.
Q3: What are the recommended storage conditions for this compound citrate stock solutions?
A3: The stability of this compound citrate stock solutions is dependent on the storage temperature. For optimal stability, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, under a nitrogen atmosphere.[2]
Q4: How often should I prepare fresh working solutions of this compound?
A4: For in vivo experiments, it is strongly recommended to prepare fresh working solutions on the same day of use to ensure potency and avoid degradation.[2] For in vitro assays, while stock solutions are stable for longer periods under recommended conditions, preparing fresh dilutions for each experiment is a good laboratory practice to ensure reproducibility.
Q5: Is this compound stable in a cellular environment?
A5: Studies have shown that this compound exhibits good biological stability within a cellular environment, with low intrinsic clearance observed in human, mouse, and rat liver microsomes.[3]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected experimental results. | Degradation of this compound due to improper storage. | - Ensure that the solid compound and stock solutions are stored at the recommended temperatures and under a nitrogen atmosphere. - Prepare fresh working solutions for each experiment, especially for sensitive in vivo studies.[2] - Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Precipitation observed in the stock solution upon thawing. | The compound may have come out of solution during freezing. | - Gently warm the solution to 37°C and vortex or sonicate to aid in redissolving the compound. - If precipitation persists, consider preparing a fresh stock solution. |
| Reduced cell viability or unexpected cellular effects. | Use of the unstable free form of this compound. | - Verify that you are using the more stable this compound citrate salt for your experiments.[1] |
| Difficulty in dissolving the compound. | The hygroscopic nature of the solvent (e.g., DMSO) may affect solubility. | - Use newly opened or properly stored anhydrous DMSO to prepare stock solutions. |
Data on Storage Conditions
The following table summarizes the recommended storage conditions for this compound citrate.
| Form | Storage Temperature | Duration | Atmosphere | Notes |
| Solid | 4°C | Long-term | Nitrogen | |
| Stock Solution | -80°C | 6 months | Nitrogen | [2] |
| Stock Solution | -20°C | 1 month | Nitrogen | [2] |
| Working Solution (In Vivo) | Room Temperature | Same day | N/A | Prepare fresh before use.[2] |
Experimental Protocols
Protocol for Preparation of this compound Citrate Stock Solution (10 mM in DMSO)
-
Materials: this compound citrate (solid), Anhydrous Dimethyl Sulfoxide (DMSO), Sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound citrate vial to equilibrate to room temperature before opening. b. Weigh the required amount of this compound citrate in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex the tube until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary. e. Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. f. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month) under a nitrogen atmosphere.[2]
Protocol for Assessing this compound Stability (General Guideline)
This protocol provides a general framework for assessing the stability of this compound under specific experimental conditions.
-
Objective: To determine the stability of this compound in a specific buffer or media over time at a defined temperature.
-
Materials: this compound citrate stock solution, experimental buffer/media, HPLC or LC-MS system.
-
Procedure: a. Prepare a working solution of this compound at the desired concentration in the experimental buffer or media. b. Immediately after preparation (T=0), take an aliquot and analyze it by a validated stability-indicating HPLC or LC-MS method to determine the initial concentration and purity. c. Store the remaining working solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator). d. At predetermined time points (e.g., 2, 4, 8, 24 hours), take further aliquots and analyze them using the same analytical method. e. Compare the concentration and purity of this compound at each time point to the initial T=0 sample to determine the extent of degradation. f. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound experimental results.
References
KDOAM-25 Technical Support Center: Citrate Salt vs. Free Base
Welcome to the technical support center for KDOAM-25. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a particular focus on the practical differences and handling of the citrate salt versus the free base form. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principal difference between this compound citrate salt and the free base form?
A: The primary difference lies in their stability and handling properties. The free base form of this compound is known to be prone to instability.[1] The citrate salt form is chemically more stable, making it the recommended choice for most applications to ensure consistent and reproducible results.[1] Both forms are reported to retain the same biological activity.[1]
Q2: Which form of this compound should I choose for my experiments?
A: For enhanced stability and ease of use, the This compound citrate salt is highly recommended.[1] Its improved stability minimizes the risk of compound degradation during storage and handling, which could otherwise lead to variability in your experimental outcomes.
Q3: How should I reconstitute and store this compound citrate salt?
A: For in vitro experiments, this compound citrate salt can be dissolved in DMSO to prepare a stock solution. It is soluble in DMSO at a concentration of 200 mg/mL (400.39 mM), though this may require ultrasonication to fully dissolve.[2] Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened vial of DMSO.[2]
For storage:
-
Solid form: Store at 4°C under a nitrogen atmosphere.[2]
-
Stock solution (in DMSO): Aliquot and store at -80°C for up to 6 months, or at -20°C for up to 1 month.[2][3] It is advisable to store under nitrogen to maintain stability.[2][3] Avoid repeated freeze-thaw cycles.[3]
Q4: What is the mechanism of action of this compound?
A: this compound is a potent and highly selective inhibitor of the KDM5 family of histone lysine demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[1][2] These enzymes are responsible for removing methyl groups from trimethylated lysine 4 on histone H3 (H3K4me3), a mark associated with active gene transcription. By inhibiting KDM5, this compound leads to an increase in global H3K4me3 levels, particularly at transcription start sites, which in turn affects gene expression and can impair cell proliferation.[1][2][4]
Q5: What are the expected cellular effects of this compound treatment?
A: Treatment of cancer cells, such as multiple myeloma (MM1S) cells, with this compound has been shown to increase global H3K4me3 levels.[1][5] This can lead to cell cycle arrest, typically in the G1 phase, and a reduction in cell viability and proliferation.[1][2][6] In uveal melanoma cells resistant to MEK inhibitors, this compound has been found to overcome this resistance.[7]
Data Presentation
Physicochemical Properties and Handling
| Property | This compound Citrate Salt | This compound Free Base |
| Chemical Stability | More stable form | Prone to instability[1] |
| Recommended Form | Yes [1] | No |
| Solubility in DMSO | 200 mg/mL (400.39 mM)[2] | Data not readily available |
| Storage (Solid) | 4°C under nitrogen[2] | Data not readily available |
| Storage (Solution) | -80°C for 6 months; -20°C for 1 month[2][3] | Data not readily available |
Biological Activity
| Target | IC50 (in vitro) | Cell Viability IC50 (MM1S cells) | Cellular EC50 |
| KDM5A | 71 nM[1][2][5] | \multirow{4}{}{~30 µM (after 5-7 days)[1][2][5]} | \multirow{4}{}{~50 µM[2][5]} |
| KDM5B | 19 nM[1][2][5] | ||
| KDM5C | 69 nM[1][2][5] | ||
| KDM5D | 69 nM[1][2][5] |
Experimental Protocols
Protocol 1: Western Blotting for H3K4me3 Levels
This protocol describes the detection of changes in global H3K4me3 levels in cultured cells following treatment with this compound.
Materials:
-
This compound citrate salt
-
DMSO (anhydrous, high purity)
-
Cell culture medium and supplements
-
Cultured cells (e.g., MCF-7 or MM1S)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound citrate salt in DMSO. Store aliquots at -80°C.
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to 50-60% confluency.
-
Treatment: Dilute the this compound stock solution in a fresh culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 50 µM). Treat the cells for the desired duration (e.g., 24-72 hours). Include a DMSO-only vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
Protocol 2: Cell Viability Assay (CCK8/MTT)
This protocol outlines a method to assess the effect of this compound on cell viability.
Materials:
-
This compound citrate salt
-
DMSO
-
96-well cell culture plates
-
Cell line of interest (e.g., MM1S)
-
Cell viability reagent (e.g., CCK8 or MTT)
-
Plate reader
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound citrate salt in DMSO.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Include a DMSO vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 3 to 7 days, as the effect of this compound on viability may be delayed).[2][5]
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results and calculate the IC50 value.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution during my experiment.
-
Possible Cause: The solubility limit may have been exceeded in your aqueous culture medium.
-
Solution:
-
Ensure your final DMSO concentration in the culture medium is as low as possible (typically ≤ 0.5%) to avoid solvent toxicity while maintaining solubility.
-
When diluting the DMSO stock, add it to the medium with vigorous vortexing to ensure rapid and even dispersion.
-
If precipitation persists, consider preparing a fresh, lower-concentration stock solution.
-
Issue 2: I am not observing an increase in H3K4me3 levels after this compound treatment.
-
Possible Causes:
-
Compound Inactivity: The compound may have degraded.
-
Insufficient Concentration or Duration: The concentration of this compound or the treatment duration may be insufficient for your cell line. The cellular EC50 is significantly higher than the biochemical IC50.[2][5]
-
Cell Line Resistance: Your cell line may have intrinsic resistance mechanisms.
-
-
Solutions:
-
Verify Compound Integrity: Use a fresh aliquot of this compound citrate salt from proper storage (-80°C).
-
Optimize Treatment Conditions: Perform a dose-response (e.g., 1-50 µM) and time-course (e.g., 24, 48, 72 hours) experiment to find the optimal conditions for your specific cell line.
-
Check Antibody Performance: Ensure your H3K4me3 antibody is validated and working correctly by including positive and negative controls.
-
Issue 3: High variability between replicate experiments.
-
Possible Cause: Inconsistent handling of the compound, particularly if using the less stable free base form.
-
Solution:
-
Switch to Citrate Salt: If you are using the free base, switch to the more stable this compound citrate salt.
-
Standardize Compound Handling: Ensure consistent preparation of stock solutions and dilutions for every experiment. Use freshly prepared dilutions in the medium for each experiment.
-
Aliquot Stock Solutions: Avoid multiple freeze-thaw cycles of your main stock solution by preparing and storing single-use aliquots.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting KDOAM-25 precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with KDOAM-25.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of the KDM5 family of histone lysine demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[1] Its mechanism of action involves the inhibition of the demethylation of histone H3 at lysine 4 (H3K4me3), a critical epigenetic mark. This inhibition leads to an increase in global H3K4me3 levels at transcription start sites, which can impair the proliferation of certain cancer cells, such as multiple myeloma MM1S cells.[1]
Q2: In which research areas is this compound typically used?
A2: this compound is primarily used in cancer research, with specific applications in studying multiple myeloma and uveal melanoma.[1][2] It is a valuable tool for investigating the role of epigenetic modifications, particularly H3K4 methylation, in cancer progression and drug resistance.[2]
Q3: What is the difference between this compound and this compound citrate?
A3: The free form of this compound can be prone to instability. This compound citrate is a more stable salt form of the compound that retains the same biological activity.[1] For improved reproducibility and to minimize precipitation issues, using the citrate salt is advisable.
Q4: What are the typical concentrations of this compound used in cell-based assays?
A4: The effective concentration of this compound can vary depending on the cell line and assay. In biochemical assays, it shows IC50 values in the nanomolar range.[1] However, in cellular assays, higher concentrations are typically required. For example, this compound has been shown to reduce the viability of MM1S multiple myeloma cells with an IC50 of approximately 30 µM after 5-7 days of treatment.[1] In other studies, concentrations around 5 µM have been used to inhibit viability and colony formation in MEK-inhibitor resistant uveal melanoma cell lines.[2]
Troubleshooting Guide: this compound Precipitation in Media
Precipitation of this compound in cell culture media is a common issue that can significantly impact experimental results. This guide provides a systematic approach to troubleshooting and preventing this problem.
Problem: I observe a precipitate in my cell culture medium after adding this compound.
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound precipitation.
Step-by-Step Troubleshooting
Step 1: Verify the Compound and Stock Solution
-
Question: Are you using the free form or the citrate salt of this compound?
-
Recommendation: The free form of this compound is known to be less stable.[1] If you are experiencing persistent precipitation, consider switching to the more stable this compound citrate salt.
-
-
Question: How was your stock solution prepared and stored?
-
Recommendation: Prepare a high-concentration stock solution in 100% DMSO. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Step 2: Review Your Dilution Protocol
-
Question: What is the final concentration of DMSO in your cell culture medium?
-
Recommendation: The final concentration of DMSO in the culture medium should generally be kept below 0.5% to avoid cytotoxicity, with many cell lines tolerating up to 1%. However, for hydrophobic compounds like this compound, a lower final DMSO concentration can lead to precipitation. Ensure your stock concentration is high enough to keep the final DMSO percentage within a safe and soluble range.
-
-
Question: How are you diluting the stock solution into the media?
-
Recommendation: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media. This rapid change in solvent polarity can cause the compound to crash out of solution. Instead, perform serial dilutions or add the stock solution to a smaller volume of media first, mixing gently, before adding it to the final culture volume.
-
Step 3: Examine the Media and Culture Conditions
-
Question: What type of cell culture medium are you using?
-
Recommendation: The composition of the cell culture medium can influence compound solubility. High concentrations of salts, particularly calcium and phosphate, can sometimes contribute to precipitation. While this compound has been used in RPMI-1640 for MM1S cells, if you are using a different medium and encountering issues, consider preparing a small test batch of this compound in a simpler buffered saline solution (like PBS) to see if the media components are a contributing factor.
-
-
Question: Have you observed any changes in the temperature or pH of your media?
-
Recommendation: Temperature shifts can cause components to precipitate from the media. Ensure your media is warmed to 37°C before adding this compound. Also, verify that the pH of your medium is stable and within the optimal range for your cells.
-
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol is a general guideline based on best practices for handling hydrophobic compounds.
Materials:
-
This compound or this compound citrate powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
Stock Solution Preparation (e.g., 10 mM):
-
Calculate the amount of this compound powder needed to prepare a 10 mM stock solution in DMSO.
-
Aseptically add the appropriate volume of DMSO to the vial of this compound powder.
-
Vortex briefly to dissolve the compound completely. If necessary, gentle warming (to no more than 37°C) or sonication may aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile, pre-warmed cell culture medium to achieve the desired final concentration.
-
When adding the this compound solution to the final cell culture volume, add it dropwise while gently swirling the plate or flask to ensure rapid and even distribution.
Cell Viability Assay using CCK8
This protocol is adapted for assessing the effect of this compound on the viability of adherent or suspension cells.
Materials:
-
Cells of interest (e.g., MM1S, 92.1-R)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
Cell Counting Kit-8 (CCK8)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate the cells overnight to allow for attachment (for adherent cells) or recovery.
-
Treat the cells with a range of concentrations of this compound (e.g., 0-50 µM). Include a DMSO-only control at the highest final DMSO concentration used.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours to 7 days).
-
Add 10 µL of CCK8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control cells.
Data Presentation
Table 1: Inhibitory Concentrations of this compound
| Assay Type | Cell Line | IC50 Value | Treatment Duration | Reference |
| Biochemical Assay | KDM5A | 71 nM | N/A | [1] |
| Biochemical Assay | KDM5B | 19 nM | N/A | [1] |
| Biochemical Assay | KDM5C | 69 nM | N/A | [1] |
| Biochemical Assay | KDM5D | 69 nM | N/A | [1] |
| Cell Viability | MM1S | ~30 µM | 5-7 days | [1] |
| Cell Viability | 92.1-R | < 5 µM | 72 hours | [2] |
Signaling Pathway and Experimental Workflow Diagrams
KDM5B Signaling Pathway
KDM5B, a primary target of this compound, plays a crucial role in epigenetic regulation and has been shown to influence key cancer-related signaling pathways.
Caption: KDM5B's role in gene repression and PI3K/AKT pathway activation.
Experimental Workflow: ChIP-seq with this compound Treatment
This workflow outlines the key steps for investigating changes in H3K4me3 marks following this compound treatment using Chromatin Immunoprecipitation followed by sequencing (ChIP-seq).
Caption: A typical workflow for a ChIP-seq experiment using this compound.
References
Optimizing KDOAM-25 working concentration for cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the working concentration of KDOAM-25 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of the KDM5 family of histone lysine demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[1][2] Its primary mechanism of action is to prevent the demethylation of histone H3 at lysine 4 (H3K4me3), leading to an increase in global H3K4 methylation, particularly at transcriptional start sites.[1][2] This epigenetic modification can alter gene expression and subsequently impact cellular processes such as proliferation and cell cycle progression.[1][3]
Q2: What is a typical starting concentration for this compound in cell-based assays?
A typical starting concentration for this compound can range from low micromolar (e.g., 1-5 µM) to higher concentrations (e.g., 50 µM), depending on the cell type and the duration of the experiment. For instance, in uveal melanoma cell lines, a concentration of 5 µM has been shown to be effective.[4][5] In MCF-7 breast cancer cells, a modest increase in H3K4 trimethylation was observed at concentrations between 0.03-1 µM.[6] For MM1S multiple myeloma cells, an IC50 of approximately 30 µM was reported for reducing cell viability after 5-7 days of treatment.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How long should I incubate my cells with this compound?
The incubation time for this compound can vary significantly depending on the desired outcome and the cell line being used. Short-term incubations (e.g., 24 hours) may be sufficient to observe changes in histone methylation levels.[6] However, longer incubation periods (e.g., 5-7 days) may be necessary to observe effects on cell viability or proliferation.[3]
Q4: Is this compound cytotoxic?
This compound can exhibit cytotoxic effects, particularly at higher concentrations and after prolonged exposure.[3] It is essential to assess the cytotoxicity of this compound in your specific cell line using assays such as MTT or CCK8. A study on uveal melanoma cells indicated that this compound can promote cell death in MEK-inhibitor resistant cells.[4][5] In MM1S multiple myeloma cells, this compound treatment led to a G1 cell-cycle arrest rather than a significant increase in apoptosis.[1][3]
Q5: What are the known signaling pathways affected by this compound?
This compound primarily acts by inhibiting KDM5 histone demethylases. This leads to an increase in H3K4me3 levels, which can modulate the expression of various genes. One of the key targets is KDM5B.[4] In the context of uveal melanoma, this compound has been shown to overcome resistance to MEK inhibitors by targeting KDM5B.[4][5] The KDM5B-regulated pathways can include the PTEN/PI3K/Akt signaling cascade.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cells | Suboptimal concentration: The concentration of this compound may be too low for your specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM). |
| Insufficient incubation time: The duration of treatment may not be long enough to induce a measurable response. | Increase the incubation time, monitoring for effects at different time points (e.g., 24h, 48h, 72h, and longer for viability assays). | |
| Cell line resistance: The cell line may be inherently resistant to this compound. | Consider using a positive control cell line known to be sensitive to KDM5 inhibition (e.g., MM1S). | |
| High cytotoxicity observed | Concentration is too high: The working concentration of this compound may be toxic to the cells. | Reduce the concentration of this compound. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value for your cell line. |
| Prolonged exposure: Extended incubation times can lead to increased cell death. | Shorten the incubation period or use a lower, non-toxic concentration for long-term studies. | |
| Inconsistent results | Compound instability: The free form of this compound can be prone to instability. | Consider using the more stable citrate salt form of this compound, which retains the same biological activity.[2] |
| Variability in cell culture: Differences in cell passage number, confluency, or media composition can affect results. | Standardize your cell culture and experimental procedures. Use cells within a consistent passage number range. | |
| Difficulty interpreting changes in H3K4me3 levels | Subtle changes: The increase in global H3K4me3 levels may be modest. | Use sensitive detection methods such as Western blotting or immunofluorescence with validated antibodies. Quantify the changes using densitometry or fluorescence intensity measurements.[6] |
| Antibody issues: The primary antibody for H3K4me3 may not be specific or sensitive enough. | Validate your antibody using positive and negative controls. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| KDM5A | 71 |
| KDM5B | 19 |
| KDM5C | 69 |
| KDM5D | 69 |
| Data sourced from MedchemExpress.[1][2] |
Table 2: Cellular Activity of this compound in Different Cell Lines
| Cell Line | Assay | Concentration | Observed Effect | Reference |
| MM1S (Multiple Myeloma) | Cell Viability | ~30 µM (IC50) | Reduced cell viability after 5-7 days | [3] |
| MM1S (Multiple Myeloma) | Cell Cycle Analysis | 50 µM | G1 cell-cycle arrest | [1] |
| MCF-7 (Breast Cancer) | Western Blot | 0.03 - 1 µM | Modest increase in H3K4me3 levels | [6] |
| 92.1-R (Uveal Melanoma) | Cell Viability | 5 µM | Inhibition of cell viability | [4] |
| OMM1-R (Uveal Melanoma) | Apoptosis Assay | 5 µM | Promotion of cell death | [4] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Working Concentration using a Cell Viability Assay (e.g., CCK8)
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to create a series of working concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM). Include a DMSO-only vehicle control.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Viability Assessment: Add the CCK8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Analysis of H3K4me3 Levels by Western Blot
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K4me3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total Histone H3.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Perform densitometric analysis of the H3K4me3 bands and normalize to the total Histone H3 loading control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
KDOAM-25 Technical Support Center: Troubleshooting Potential Off-Target Effects
Welcome to the technical support center for KDOAM-25. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a potent and highly selective inhibitor of the KDM5 family of histone lysine demethylases.[1][2][3] It demonstrates biochemical half-maximal inhibitory concentration (IC50) values in the nanomolar range for KDM5A, KDM5B, KDM5C, and KDM5D.[1][3][4] Extensive screening has shown high selectivity towards other 2-oxoglutarate (2-OG) oxygenase sub-families.[2][4][5]
Q2: Has this compound been tested against broader panels of kinases, receptors, or enzymes?
A2: Yes, this compound has been evaluated on a panel of 55 receptors and enzymes and showed no significant off-target activity.[2][4][5] This suggests a very specific mode of action at typical working concentrations.
Q3: Are there any known off-target interactions, even at higher concentrations?
A3: While highly selective, a weak inhibitory effect on KDM2A, another histone demethylase, has been observed with an IC50 of 4.4 μM.[2] This is significantly higher than its potency against the KDM5 family. Therefore, at elevated concentrations, there is a potential for off-target effects on KDM2A.
Q4: My experimental results are unexpected. Could off-target effects of this compound be the cause?
A4: While this compound is highly selective, unexpected results could arise from several factors. First, confirm that the concentration of this compound being used is appropriate for selective KDM5 inhibition and not in the range where it might affect KDM2A.[2] Cellular context, expression levels of KDM5 enzymes, and potential unforeseen biological crosstalk could also contribute to unexpected phenotypes. We recommend performing thorough dose-response experiments and including appropriate controls.
Q5: What are the on-target effects of this compound that I should expect to observe?
A5: The primary on-target effect of this compound is the inhibition of KDM5 enzymes, leading to an increase in global H3K4 trimethylation (H3K4me3) at transcriptional start sites.[1][2][3] In cellular models such as the MM1S multiple myeloma cell line, this has been shown to impair proliferation and induce a G1 cell-cycle arrest.[1][2]
Data Summary
Table 1: Inhibitory Activity of this compound against KDM5 Family Enzymes
| Target | IC50 (nM) |
| KDM5A | 71 |
| KDM5B | 19 |
| KDM5C | 69 |
| KDM5D | 69 |
Data sourced from MedchemExpress and supporting literature.[1][3]
Table 2: Selectivity Profile of this compound against other Demethylases
| Target | IC50 (µM) | Notes |
| KDM2A | 4.4 | Weak inhibition observed. |
| Other JmjC family members | No cellular activity observed | Tested in cellular assays.[1] |
Experimental Protocols
Protocol 1: In Vitro Histone Demethylase Assay (General)
This protocol outlines a general method for assessing the inhibitory activity of this compound against KDM5 enzymes.
-
Enzyme and Substrate Preparation: Recombinant human KDM5 enzyme and biotinylated histone H3K4me3 peptide substrate are diluted in assay buffer.
-
Compound Preparation: this compound is serially diluted to the desired concentrations.
-
Reaction Initiation: The reaction is initiated by adding the enzyme to a mixture of the substrate, alpha-ketoglutarate, ascorbic acid, and ammonium iron(II) sulfate in the presence of varying concentrations of this compound.
-
Incubation: The reaction is incubated at room temperature.
-
Detection: The reaction is stopped, and the demethylated product is detected using a specific antibody and a suitable detection system (e.g., AlphaLISA, TR-FRET).
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: Cellular H3K4me3 Quantification by Western Blot
This protocol describes how to measure changes in cellular H3K4me3 levels following treatment with this compound.
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with a dose-range of this compound or vehicle control for the desired duration.
-
Histone Extraction: Harvest cells and perform histone extraction using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
Western Blotting: Separate equal amounts of histone extracts by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for H3K4me3 and a loading control antibody (e.g., total Histone H3). Subsequently, incubate with a corresponding secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an appropriate detection reagent and quantify the band intensities. Normalize the H3K4me3 signal to the loading control.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
KDOAM-25 Technical Support Center: Troubleshooting High-Concentration Effects in Assays
Welcome to the KDOAM-25 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, a potent and selective inhibitor of the KDM5 family of histone lysine demethylases. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a particular focus on the effects observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the KDM5 family of histone lysine demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[1][2] By inhibiting these enzymes, this compound prevents the demethylation of histone H3 at lysine 4 (H3K4), leading to an increase in the levels of trimethylated H3K4 (H3K4me3) at the transcriptional start sites of target genes.[1] This epigenetic modification is generally associated with active gene transcription.[3]
Q2: What are the typical in vitro IC50 values for this compound against KDM5 enzymes?
A2: The half-maximal inhibitory concentration (IC50) values for this compound against the catalytic domains of the KDM5 family members are in the nanomolar range, indicating high potency.[1]
Q3: What is the recommended concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound can vary depending on the cell line and the specific assay. However, studies have shown that a modest but significant increase in H3K4 trimethylation is observed in MCF-7 cells at concentrations between 0.03-1 μM.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: I am observing a decrease in the intended effect (e.g., H3K4me3 levels) at higher concentrations of this compound. Is this expected?
A4: Yes, this paradoxical or "bell-shaped" dose-response curve has been observed with this compound. In MCF-7 cells, the increase in H3K4 trimethylation is lost at concentrations higher than 1 μM.[4] This phenomenon is a critical consideration for experimental design and data interpretation.
Q5: What are the potential cellular effects of this compound treatment?
A5: this compound has been shown to impair cell proliferation in multiple myeloma (MM1S) cells with an IC50 of approximately 30 μM after 5-7 days of treatment.[1][5] It can also induce a G1 cell-cycle arrest in these cells.[1][5]
Troubleshooting Guide
This guide addresses specific issues that may arise when using this compound in your experiments, with a focus on high-concentration effects.
Problem 1: Decreased or Lost Efficacy at High Concentrations
Symptoms:
-
A bell-shaped dose-response curve is observed, where the biological effect (e.g., increase in H3K4me3, inhibition of cell proliferation) diminishes at higher concentrations of this compound.
-
Results are inconsistent at concentrations above the optimal range.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Off-target effects | At high concentrations, small molecule inhibitors can engage with unintended targets, leading to complex and unpredictable biological responses that may counteract the on-target effect. It is advisable to perform a thorough literature search for known off-target effects of KDM5 inhibitors and consider using a structurally different KDM5 inhibitor as a control.[6] |
| Cellular Feedback Mechanisms | Cells may activate compensatory signaling pathways in response to sustained high levels of H3K4me3, which could lead to a dampening of the initial response. Consider performing a time-course experiment to observe the dynamics of H3K4me3 levels and downstream gene expression. |
| Compound Aggregation | At higher concentrations, some small molecules can form colloidal aggregates, which can lead to a decrease in the effective monomeric concentration available to interact with the target enzyme.[7] Consider testing the solubility of this compound in your assay medium at the concentrations used. |
| Cytotoxicity | High concentrations of any compound can induce cellular stress and toxicity, which can confound the interpretation of assay results. Always include a cytotoxicity assay (e.g., LDH release) in parallel with your functional assays to distinguish between specific inhibitory effects and general toxicity. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| KDM5A | 71 |
| KDM5B | 19 |
| KDM5C | 69 |
| KDM5D | 69 |
| Data compiled from MedchemExpress.[1] |
Table 2: Cellular Activity of this compound in MM.1S Cells
| Assay | Endpoint | Concentration | Incubation Time | Result |
| Cell Viability | IC50 | ~30 µM | 5-7 days | Impaired Proliferation |
| Cell Cycle Analysis | G1 Arrest | 50 µM | Not Specified | Increased proportion of cells in G1 |
| H3K4me3 Levels | Fold Increase | 50 µM | Not Specified | ~2-fold increase |
| Data compiled from MedchemExpress and related publications.[1][5] |
Table 3: Concentration-Dependent Effects of this compound on H3K4me3 in MCF-7 Cells
| Concentration Range | Observed Effect on H3K4me3 |
| 0.03 - 1 µM | Modest (~1.5-fold) but significant increase |
| > 1 µM | Loss of increased H3K4me3 effect |
| Data compiled from a study on KDM5 inhibitors.[4] |
Experimental Protocols
Western Blot for H3K4me3 Levels
Objective: To determine the effect of this compound on global H3K4me3 levels in a selected cell line (e.g., MCF-7).
Methodology:
-
Cell Culture and Treatment:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 0.01, 0.1, 1, 10, 50 µM) for 24 hours.[4]
-
-
Histone Extraction:
-
Harvest the cells and perform histone extraction using an acid extraction protocol or a commercial kit.
-
-
Protein Quantification:
-
Quantify the protein concentration of the histone extracts using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of histone extracts onto a 15% SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me3 (e.g., Abcam, Cell Signaling Technology) overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., total Histone H3) for normalization.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the H3K4me3 signal to the total Histone H3 signal.
-
Cell Viability Assay (MTS/MTT)
Objective: To assess the effect of this compound on the viability and proliferation of a selected cell line (e.g., MM.1S).
Methodology:
-
Cell Seeding:
-
Seed MM.1S cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
-
Compound Treatment:
-
Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
MTS/MTT Assay:
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add a solubilizing agent.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits KDM5B, increasing H3K4me3 and altering gene expression, which can impact the PI3K/AKT pathway and cell proliferation.
Experimental Workflow
Caption: Troubleshooting workflow for addressing high-concentration effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colloidal Drug Formulations Can Explain “Bell-Shaped” Concentration–Response Curves - PMC [pmc.ncbi.nlm.nih.gov]
Unexpected results with KDOAM-25 treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using KDOAM-25, a potent and selective inhibitor of the KDM5 family of histone lysine demethylases.[1][2] This guide will help you address unexpected results and optimize your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective inhibitor of the KDM5 subfamily of histone lysine demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[1][2] It functions by competitively inhibiting the binding of the 2-oxoglutarate (2-OG) cofactor to the enzyme's active site. This inhibition leads to an increase in the global levels of histone H3 lysine 4 trimethylation (H3K4me3), particularly at transcription start sites, which in turn affects gene expression and can impair cell proliferation in certain cancer cell lines like multiple myeloma MM1S cells.[1][3][4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid at -20°C. The free form of the compound can be prone to instability, and for enhanced stability, the citrate salt form (this compound citrate) is recommended, which maintains the same biological activity.[1] Once dissolved, it is advisable to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.
Q3: What is the recommended solvent for reconstituting this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For in vivo studies, specific formulations are required to ensure solubility and bioavailability. One such protocol involves dissolving the compound in a mixture of DMSO, PEG300, Tween-80, and saline.[2]
Troubleshooting Guide: Unexpected Results
Issue 1: Lower Than Expected Potency in Cell-Based Assays
Q: My IC50 value for this compound is significantly higher than the reported biochemical IC50 values. What could be the cause?
A: It is important to distinguish between biochemical and cellular IC50 values. The biochemical IC50 for this compound against KDM5 enzymes is in the nanomolar range (e.g., 19 nM for KDM5B).[1][2] However, the half-maximal effective concentration (EC50) in cellular assays is reported to be in the micromolar range (~30-50 μM).[3][4] This discrepancy can be attributed to factors such as cell membrane permeability, efflux pumps, and the high intracellular concentration of the natural substrate.
Troubleshooting Steps:
-
Verify Concentration Range: Ensure your dose-response experiments cover a broad enough concentration range to capture the cellular EC50, which is significantly higher than the biochemical IC50.
-
Increase Incubation Time: The anti-proliferative effects of this compound may require a longer treatment duration. For instance, in MM1S multiple myeloma cells, a reduction in viability was observed after a delay of 5-7 days.[3]
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to this compound. The compound's effect on cell viability can vary between different cancer cell types.[3]
-
Compound Stability: As the free form of this compound can be unstable, consider using the more stable citrate salt form to ensure consistent activity.[1]
Table 1: Comparison of this compound IC50/EC50 Values
| Assay Type | Target | Reported IC50/EC50 | Reference |
| Biochemical Assay | KDM5A | 71 nM | [1] |
| Biochemical Assay | KDM5B | 19 nM | [1] |
| Biochemical Assay | KDM5C | 69 nM | [1] |
| Biochemical Assay | KDM5D | 69 nM | [1] |
| Cell Viability Assay | MM1S Cells | ~30 µM | [3] |
| Cellular Assay | Human Cells | ~50 µM | [4] |
Experimental Workflow for Assessing Cell Viability
Issue 2: Unexpected Off-Target Effects
Q: I'm observing cellular effects at concentrations that seem inconsistent with KDM5 inhibition. Could there be off-target activity?
A: this compound has been shown to be highly selective for the KDM5 subfamily over other 2-OG oxygenases and a panel of 55 other receptors and enzymes.[3][4] However, at higher concentrations, the potential for off-target effects increases.
Troubleshooting Steps:
-
Titrate Concentration: Carefully titrate the concentration of this compound to find the optimal window for KDM5 inhibition without inducing non-specific effects.
-
Use a Negative Control: A structurally related but inactive compound, KDOAM-32, can be used as a negative control to differentiate between specific KDM5 inhibition and off-target effects.[5]
-
Confirm Target Engagement: Perform experiments to confirm that this compound is engaging with KDM5 in your cellular system. This can be done by measuring the levels of H3K4me3, which should increase upon KDM5 inhibition.[3]
-
Consider Alternative Explanations: The observed phenotype may be a downstream consequence of KDM5 inhibition rather than a direct off-target effect.
Signaling Pathway Illustrating this compound's Primary Target and Potential for Off-Target Effects
Issue 3: Paradoxical Increase in H3K4me3 at High Concentrations
Q: I observe an increase in H3K4me3 at lower concentrations of this compound, but this effect is lost at higher concentrations. Why is this happening?
A: This phenomenon has been observed in MCF-7 breast cancer cells, where this compound led to a modest increase in H3K4me3 at concentrations between 0.03-1 μM, but the effect was diminished at higher concentrations.[6][7] The precise mechanism for this is not fully elucidated but could involve complex regulatory feedback loops or solubility issues at higher concentrations.
Troubleshooting Steps:
-
Perform a Detailed Dose-Response: Use a fine-grained concentration gradient to identify the optimal concentration for increasing H3K4me3 levels in your specific cell line.
-
Check for Compound Precipitation: At higher concentrations, this compound may precipitate out of the cell culture medium, reducing its effective concentration. Visually inspect your culture wells for any signs of precipitation.
-
Investigate Downstream Effects: Even if the global H3K4me3 levels do not continue to increase, assess the impact on downstream markers of KDM5 inhibition, such as changes in the expression of target genes or effects on cell cycle progression. This compound has been shown to induce a G1 cell-cycle arrest in MM1S cells.[3]
Issue 4: Overcoming Resistance to Other Drugs
Q: Can this compound be used to overcome resistance to other therapies?
A: Recent studies have shown that this compound can overcome resistance to MEK inhibitors in uveal melanoma.[8][9] In MEK-inhibitor resistant cell lines, this compound was found to inhibit cell viability and promote cell death.[8][9] This suggests a potential role for this compound in combination therapies for certain types of cancer.
Experimental Protocol: Western Blot for H3K4me3
-
Cell Lysis: Treat cells with the desired concentrations of this compound for 24 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against H3K4me3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Re-probe the membrane with an antibody against a loading control (e.g., total Histone H3 or β-actin) to normalize the H3K4me3 signal.
Table 2: Solubility of this compound Citrate
| Solvent | Maximum Solubility (Clear Solution) |
| DMSO | ≥ 5 mg/mL |
| In vivo formulation (DMSO, PEG300, Tween-80, Saline) | ≥ 5 mg/mL |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
KDOAM-25 batch-to-batch variability issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with KDOAM-25. The information provided addresses potential batch-to-batch variability to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective inhibitor of the KDM5 family of histone lysine demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[1][2] These enzymes are responsible for removing trimethylation and dimethylation from lysine 4 on histone H3 (H3K4me3/2), epigenetic marks associated with active gene transcription. By inhibiting KDM5 enzymes, this compound leads to an increase in global H3K4me3 levels at transcription start sites, which can impair the proliferation of certain cancer cells, such as multiple myeloma MM1S cells.[1][2]
Q2: What are the different forms of this compound available?
A2: this compound is available as a free base and as a citrate salt. The free base form has been reported to be prone to instability.[1] Therefore, for improved stability and handling, the use of this compound citrate salt is recommended.[1]
Q3: What are the typical in vitro IC50 values for this compound?
A3: The inhibitory potency of this compound against the KDM5 family members has been determined in biochemical assays. The IC50 values can vary slightly between studies and experimental conditions. Below is a summary of reported IC50 values.
| KDM5 Isoform | IC50 (nM) |
| KDM5A | 71 |
| KDM5B | 19 |
| KDM5C | 69 |
| KDM5D | 69 |
| Data sourced from MedchemExpress.[1] |
Q4: How should I store and handle this compound to ensure its stability?
A4: Proper storage and handling are crucial to maintain the integrity of this compound. It is recommended to store the solid compound at -20°C. For preparing stock solutions, use anhydrous DMSO and store them in small aliquots at -80°C to minimize freeze-thaw cycles. Protect the compound and its solutions from light and moisture. Given the instability of the free base, using the citrate salt is advisable for long-term studies.
Troubleshooting Guide: Batch-to-Batch Variability
Q5: My experimental results with a new batch of this compound are different from previous experiments. What could be the cause?
A5: Inconsistent results between different batches of this compound can stem from several factors, primarily related to the compound's purity and stability. The most common causes include:
-
Degradation of the Compound: The free base form of this compound is known to be unstable.[1] Improper storage or handling can lead to degradation, reducing its effective concentration and potency.
-
Presence of Impurities: The synthesis of this compound involves chemical reactions, such as amide coupling, which can result in byproducts and unreacted starting materials if not purified properly. These impurities may have off-target effects or interfere with the activity of this compound.
-
Variation in Potency (IC50): The actual potency of a given batch may differ slightly from the reported values due to minor variations in purity or the presence of less active isomers.
To troubleshoot this issue, a systematic approach is recommended, as outlined in the workflow diagram below.
Q6: What are the potential impurities in a batch of this compound?
A6: this compound is synthesized through a process that includes an amide coupling step. Common impurities can arise from:
-
Unreacted Starting Materials: Incomplete reaction can leave residual starting materials in the final product.
-
Byproducts of Coupling Reagents: Reagents like HATU or HOBt, used to facilitate amide bond formation, can generate byproducts such as tetramethylurea and others that may be difficult to remove completely.[3]
-
Side Reactions: The starting materials or the product itself may undergo side reactions under the reaction conditions, leading to the formation of structurally related impurities.
The presence of these impurities can be assessed by analytical techniques such as HPLC-MS.
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC-MS
This protocol provides a general method to assess the purity of a this compound batch.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
HPLC system with a C18 column
-
Mass spectrometer (MS)
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to 10 µg/mL in a 50:50 mixture of ACN and water.
-
-
HPLC Conditions (example):
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% FA.
-
Mobile Phase B: ACN with 0.1% FA.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm and MS.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
The expected m/z for this compound [M+H]⁺ is approximately 308.4.
-
-
Data Analysis:
-
Integrate the peak area of the UV chromatogram to determine the purity of this compound.
-
Analyze the mass spectrum of the main peak to confirm the identity of this compound.
-
Examine the mass spectra of any minor peaks to identify potential impurities.
-
Signaling Pathway and Potential Interference
This compound exerts its effect by inhibiting the demethylase activity of KDM5 enzymes, leading to an increase in H3K4me3 levels. This, in turn, affects gene expression and cellular processes like proliferation and cell cycle.
By following the guidance in this technical support center, researchers can better control for the batch-to-batch variability of this compound and ensure the generation of high-quality, reproducible data.
References
Validation & Comparative
A Comparative Guide to KDM5 Demethylase Inhibitors: KDOAM-25 versus KDM5-C70
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent inhibitors of the KDM5 family of histone lysine demethylases: KDOAM-25 and KDM5-C70. The information presented herein is compiled from publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies in areas such as oncology, epigenetics, and developmental biology.
Introduction to KDM5 Inhibition
The KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D) are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that play a crucial role in epigenetic regulation by removing methyl groups from histone H3 lysine 4 (H3K4), particularly the di- and tri-methylated states (H3K4me2/3)[1]. These histone marks are generally associated with active gene transcription. Dysregulation of KDM5 activity has been implicated in various cancers, making them attractive therapeutic targets[2]. This compound and KDM5-C70 are two widely used small molecule inhibitors to probe KDM5 function.
Chemical Structures and Formulations
This compound is a potent and highly selective inhibitor of the KDM5 family with a carboxamide moiety.[3][4] In contrast, KDM5-C70 is the ethyl ester prodrug of KDM5-C49 (also known as KDOAM-20), designed to enhance cell permeability.[1][5][6] Once inside the cell, KDM5-C70 is hydrolyzed by cellular esterases to its active acid form, KDM5-C49. It is important to note that this compound is an amide analog of KDM5-C70.[1]
Efficacy: A Quantitative Comparison
The following tables summarize the in vitro biochemical potency and cellular efficacy of this compound and KDM5-C70 against the KDM5 isoforms. It is critical to note that the data for each compound are derived from different studies and experimental conditions, which may affect direct comparability.
Table 1: Biochemical Inhibitory Potency (IC50)
| Compound | KDM5A (nM) | KDM5B (nM) | KDM5C (nM) | KDM5D (nM) | Source |
| This compound | 71 | 19 | 69 | 69 | [7][8] |
| KDM5-C70 * | 300 | 300 | 580 | Not Reported | Vendor Datasheet |
Note: The IC50 values for KDM5-C70 are for the active metabolite, KDM5-C49, after in-cell hydrolysis.
Table 2: Cellular Efficacy
| Compound | Cell Line | Assay | Cellular IC50 / Effective Concentration | Effect | Source |
| This compound | MM1S (Multiple Myeloma) | Cell Viability | ~30 µM | Reduced cell viability after 5-7 days | [4][7] |
| HeLa (Cervical Cancer) | H3K4me3 Demethylation | ~50 µM (EC50) | Increased H3K4me3 levels | [4] | |
| OMM1-R (Uveal Melanoma) | Cell Viability | Not specified (robust inhibition) | Inhibited viability and colony formation | [9] | |
| KDM5-C70 | MM.1S (Multiple Myeloma) | Cell Viability / Proliferation | ~20 µM | Antiproliferative effects after 7 days | [5] |
| MCF7, MDA-MB-231 (Breast Cancer) | Global H3K4me3 levels | 1-10 µM | Significantly increased H3K4me3 levels | [5] |
Selectivity Profile
This compound has been demonstrated to be highly selective for the KDM5 subfamily. It showed no significant inhibition of other 2-OG oxygenases at concentrations up to 4.8 µM and no off-target activity against a panel of 55 receptors and enzymes at 10 µM.[4] KDM5-C70, as a pan-KDM5 inhibitor, also exhibits selectivity for the KDM5 family over other histone demethylases like the KDM4 and KDM6 families.[5]
Signaling Pathways and Cellular Effects
Both this compound and KDM5-C70 function by inhibiting the demethylase activity of KDM5 enzymes, leading to an increase in global and gene-specific H3K4me3 levels. This, in turn, affects gene expression and various cellular processes.
KDM5B, a primary target of both inhibitors, is implicated in several cancer-related signaling pathways, including:
-
PI3K/AKT Signaling: KDM5B can activate the PI3K/AKT pathway, and its deficiency has been shown to abolish the hyper-activation of this pathway in prostate cancer.[3]
-
Cell Cycle Regulation: Inhibition of KDM5B can lead to cell cycle arrest. For instance, this compound treatment in MM1S cells results in a G1 cell-cycle arrest.[4] KDM5-C70 treatment has been shown to decrease the phosphorylation of the retinoblastoma protein (Rb), indicating an impairment of cell cycle progression.[5]
-
DNA Damage Response: KDM5B is involved in DNA double-strand break repair and signaling. Its depletion can lead to increased spontaneous DNA damage and sensitization of cells to genotoxic agents.[10]
-
Immune Response: KDM5B has been shown to suppress the expression of the STING (stimulator of interferon genes) protein, thereby dampening the innate immune response in tumor cells.[2]
Below is a diagram illustrating the central role of KDM5B in these pathways and the point of intervention for inhibitors like this compound and KDM5-C70.
Caption: KDM5B signaling and inhibitor intervention.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of results. Below are representative methodologies for key assays used to characterize KDM5 inhibitors.
1. In Vitro KDM5 Demethylase Assay (AlphaScreen-based)
This assay quantifies the enzymatic activity of KDM5 by detecting the demethylation of a biotinylated histone H3K4me3 peptide substrate.
-
Reagents: Recombinant KDM5 enzyme, biotinylated H3K4me3 peptide substrate, AlphaLISA anti-H3K4me2 acceptor beads, streptavidin donor beads, assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20), co-factors (ascorbic acid, (NH₄)₂Fe(SO₄)₂·6H₂O), and 2-oxoglutarate.
-
Procedure:
-
Prepare a reaction mixture containing the KDM5 enzyme, assay buffer, and co-factors.
-
Add the test compound (this compound or KDM5-C70) at various concentrations.
-
Initiate the reaction by adding the H3K4me3 peptide substrate and 2-oxoglutarate.
-
Incubate the reaction at room temperature.
-
Stop the reaction and add the AlphaLISA acceptor and donor beads.
-
Incubate in the dark.
-
Read the signal on an appropriate plate reader.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Caption: AlphaScreen assay workflow for KDM5 inhibition.
2. Cellular Thermal Shift Assay (CETSA) or Drug Affinity Responsive Target Stability (DARTS)
These methods can be used to verify the direct binding of an inhibitor to its target protein in a cellular context. The DARTS protocol is outlined below.
-
Reagents: Cell line of interest, lysis buffer, pronase, SDS-PAGE reagents, and antibodies against the target protein (e.g., KDM5B) and a loading control.
-
Procedure:
-
Treat cells with the inhibitor (e.g., this compound) or vehicle control.
-
Lyse the cells to obtain protein extracts.
-
Aliquot the lysates and treat with varying concentrations of pronase.
-
Incubate to allow for protein digestion.
-
Stop the digestion by adding SDS-PAGE loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and perform Western blotting with antibodies against the target protein and a loading control.
-
-
Data Analysis: A positive result is indicated by the increased stability of the target protein in the presence of the inhibitor, resulting in less degradation at higher pronase concentrations compared to the vehicle control.
3. Western Blotting for Histone Methylation
This technique is used to assess the cellular effect of the inhibitors on global histone methylation levels.
-
Procedure:
-
Treat cells with the inhibitor for a specified time.
-
Harvest the cells and prepare whole-cell lysates or histone extracts.
-
Quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for H3K4me3 and a loading control (e.g., total Histone H3).
-
Incubate with a secondary antibody and detect the signal.
-
-
Data Analysis: Quantify the band intensities to determine the relative change in H3K4me3 levels upon inhibitor treatment.
Summary and Conclusion
Both this compound and KDM5-C70 are valuable tools for studying the function of the KDM5 family of demethylases.
-
This compound is a potent and highly selective KDM5 inhibitor with well-characterized biochemical and cellular activities. Its amide structure may offer different pharmacokinetic properties compared to ester-based prodrugs.
-
KDM5-C70 is a cell-permeable prodrug that is converted to the active inhibitor KDM5-C49 intracellularly. It serves as an effective pan-KDM5 inhibitor for cellular studies.
The choice between these two compounds will depend on the specific experimental context, including the desired potency, the cell system being used, and the specific research question being addressed. For researchers requiring a highly potent and selective tool with a well-defined in vitro profile, this compound is an excellent choice. For cellular assays where efficient cell penetration is a primary concern, the prodrug strategy of KDM5-C70 is advantageous. As with any pharmacological inhibitor, it is essential to include appropriate controls and consider potential off-target effects in the interpretation of experimental results.
References
- 1. glpbio.com [glpbio.com]
- 2. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
KDOAM-32: A Validated Negative Control for the KDM5 Inhibitor KDOAM-25
For researchers in epigenetics and drug development, the use of appropriate controls is paramount to ensure the validity and interpretability of experimental results. This guide provides a comprehensive comparison of KDOAM-25, a potent inhibitor of the KDM5 family of histone lysine demethylases, and its structurally related but inactive analogue, KDOAM-32, establishing the latter as an essential negative control.
This compound has emerged as a valuable chemical probe for studying the biological roles of KDM5 enzymes, which are involved in the demethylation of histone H3 lysine 4 (H3K4) and are implicated in various diseases, including cancer. To confidently attribute the observed cellular effects to the inhibition of KDM5, it is crucial to employ a negative control that is structurally similar to this compound but lacks its inhibitory activity. KDOAM-32 has been designed and validated for this purpose.
Mechanism of Action: Why KDOAM-32 is Inactive
This compound is a 2-oxoglutarate (2-OG) competitive inhibitor that chelates the catalytic Fe(II) ion in the active site of KDM5 enzymes.[1][2] This interaction is essential for its inhibitory function. In contrast, KDOAM-32 is designed to be unable to coordinate this catalytic iron, rendering it inactive against KDM5 enzymes.[1][2] This fundamental difference in their mechanism of action, despite their structural similarity, makes KDOAM-32 an ideal negative control.
Comparative Biological Activity
Experimental data confirms the potent and selective inhibitory activity of this compound against the KDM5 family, while KDOAM-32 shows no such activity.
| Compound | Target | IC₅₀ (in vitro) | Cellular Activity | Reference |
| This compound | KDM5A | 71 nM | Inhibition of H3K4me3 demethylation | [3][4] |
| KDM5B | 19 nM | Inhibition of H3K4me3 demethylation | [3][4] | |
| KDM5C | 69 nM | Inhibition of H3K4me3 demethylation | [3][4] | |
| KDM5D | 69 nM | Inhibition of H3K4me3 demethylation | [3][4] | |
| KDOAM-32 | KDM5B | Inactive | No effect on H3K4me3 demethylation | [1][2][5] |
Experimental Validation of KDOAM-32 as a Negative Control
A key experiment validating KDOAM-32 as a negative control involves assessing its effect on H3K4me3 levels in cells overexpressing a KDM5 enzyme.
Experimental Workflow: Immunofluorescence Assay
Caption: Workflow for validating KDOAM-32 as a negative control using immunofluorescence.
In this experiment, HeLa cells overexpressing FLAG-tagged KDM5B were treated with either this compound, KDOAM-32, or a vehicle control (DMSO). The results demonstrated that this compound treatment led to a significant increase in H3K4me3 levels in the transfected cells, indicating inhibition of KDM5B's demethylase activity.[1][2][5] Conversely, cells treated with KDOAM-32 showed H3K4me3 levels comparable to the vehicle control, confirming its lack of inhibitory effect on KDM5B.[1][2][5]
This compound Signaling Pathway and Therapeutic Application
This compound has been shown to be effective in overcoming resistance to MEK inhibitors in uveal melanoma.[6][7] This is achieved by targeting KDM5B, which leads to increased H3K4me3 and H3K27ac levels, ultimately promoting cell death in resistant cells.[6][7]
Caption: this compound overcomes MEK inhibitor resistance by targeting KDM5B.
Experimental Protocols
Immunofluorescence Assay for KDM5B Inhibition
1. Cell Culture and Transfection:
-
Seed HeLa cells on coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfect cells with a mammalian expression vector encoding FLAG-tagged KDM5B using a suitable transfection reagent according to the manufacturer's instructions.
2. Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing this compound (e.g., 10 µM), KDOAM-32 (e.g., 10 µM), or DMSO (vehicle control).
-
Incubate the cells for an additional 24 hours.
3. Immunofluorescence Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour.
-
Incubate with primary antibodies (e.g., mouse anti-FLAG and rabbit anti-H3K4me3) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with appropriate fluorescently labeled secondary antibodies (e.g., goat anti-mouse Alexa Fluor 594 and goat anti-rabbit Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
4. Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Identify transfected cells by FLAG staining.
-
Quantify the mean fluorescence intensity of the H3K4me3 signal within the nucleus of transfected cells using image analysis software (e.g., ImageJ).
-
Compare the H3K4me3 intensity between the different treatment groups.
Cell Viability Assay (e.g., CCK-8)
1. Cell Seeding:
-
Seed uveal melanoma cells (parental and MEK-inhibitor resistant lines) in a 96-well plate at a suitable density.
2. Compound Treatment:
-
Treat the cells with a serial dilution of this compound or KDOAM-32. Include a vehicle control (DMSO).
3. Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
4. CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
5. Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle control.
-
Plot the dose-response curves and determine the IC₅₀ values.
Conclusion
The use of KDOAM-32 as a negative control is essential for rigorously demonstrating that the cellular effects of this compound are a direct consequence of KDM5 inhibition. Its structural similarity and lack of activity at the molecular target provide the necessary experimental control to dissect the specific functions of the KDM5 family of enzymes in health and disease. Researchers employing this compound in their studies are strongly encouraged to include KDOAM-32 to ensure the robustness and reliability of their findings.
References
- 1. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
KDOAM-25: A Potent and Selective Inhibitor of KDM5 Demethylases
For researchers, scientists, and drug development professionals, KDOAM-25 emerges as a highly selective inhibitor of the KDM5 sub-family of histone lysine demethylases. This guide provides an objective comparison of this compound's performance against other demethylases, supported by experimental data and detailed protocols.
This compound demonstrates potent biochemical inhibition of KDM5A, KDM5B, KDM5C, and KDM5D with half-maximal inhibitory concentration (IC50) values all below 100 nM[1][2][3][4]. Its selectivity is a key feature, with significantly weaker to no activity against other 2-oxoglutarate (2-OG) dependent oxygenases and a broad panel of other enzymes and receptors[1][2][3]. In cellular assays, this compound effectively increases global H3K4me3 levels, a hallmark of KDM5 inhibition, and impairs the proliferation of specific cancer cell lines, such as multiple myeloma MM1S cells[1][2][5].
Comparative Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against various demethylases and other enzymes, highlighting its remarkable selectivity for the KDM5 family.
| Target Family | Target | IC50 (nM) | Reference |
| KDM5 (JARID1) | KDM5A | 71 | [5][6] |
| KDM5B | 19 | [5][6] | |
| KDM5C | 69 | [5][6] | |
| KDM5D | 69 | [5][6] | |
| Other KDM Subfamilies | KDM2A | 4,400 | [1] |
| KDM4C | >10,000 | [1] | |
| Other 2-OG Oxygenases | Panel of 15 2-OG Oxygenases | No inhibition below 4,800 nM | [1][4] |
| Other Receptors and Enzymes | Panel of 55 receptors and enzymes | No off-target activity observed | [1][2][3] |
Mechanism of Action and Cellular Effects
This compound functions as a competitive inhibitor of the 2-oxoglutarate (2-OG) co-substrate for KDM5 enzymes[1][7]. By blocking the catalytic activity of KDM5, this compound prevents the demethylation of histone H3 at lysine 4 (H3K4), particularly the trimethylated state (H3K4me3). This leads to an accumulation of H3K4me3 at transcription start sites, altering gene expression and resulting in cellular consequences such as cell cycle arrest and reduced proliferation in cancer cells[1][5][7].
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
In Vitro Demethylase Activity Assays (AlphaScreen and MALDI-TOF)
These assays are employed to determine the biochemical potency of this compound against a panel of purified demethylase enzymes.
Protocol:
-
Reaction Setup: Purified recombinant demethylase enzymes are incubated with a biotinylated histone peptide substrate (e.g., H3K4me3) in an appropriate reaction buffer.
-
Cofactor Addition: The necessary cofactors, including 2-oxoglutarate, Fe(II), and ascorbate, are added to the reaction mixture.
-
Inhibitor Treatment: this compound is added at a range of concentrations to determine the dose-dependent inhibition. A DMSO control is included.
-
Incubation: The reaction is allowed to proceed at 37°C for a defined period.
-
Detection:
-
AlphaScreen: The reaction is stopped, and AlphaLISA acceptor beads and streptavidin donor beads are added. The proximity of the beads, dictated by the modification state of the peptide, generates a chemiluminescent signal that is inversely proportional to enzyme activity.
-
MALDI-TOF Mass Spectrometry: The reaction is quenched, and the products are analyzed to directly measure the ratio of methylated to demethylated peptide substrate based on their mass-to-charge ratio.
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistical equation.
Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS)
These methods are used to verify the direct binding of this compound to its target, KDM5B, within a cellular context or with purified proteins.
Protocol (DARTS):
-
Protein Preparation: Purified KDM5B protein is diluted in a suitable buffer.
-
Compound Treatment: The protein is treated with a specific concentration of this compound or DMSO as a control for one hour.
-
Protease Digestion: The protein samples are then subjected to digestion with a protease, such as pronase, at various concentrations.
-
Analysis: The digested samples are analyzed by SDS-PAGE and Western blotting using an antibody against KDM5B. Increased resistance to proteolysis in the presence of this compound indicates direct binding.[8][9]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
ChIP-Seq is utilized to map the genome-wide changes in H3K4me3 marks following treatment with this compound.
Protocol:
-
Cell Treatment: MM1S cells are treated with 50 µM this compound or DMSO for 7 days.[1]
-
Crosslinking: Cells are fixed with 1% formaldehyde to crosslink proteins to DNA.
-
Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into smaller fragments using a Bioruptor Pico.[1]
-
Immunoprecipitation: The sonicated lysates are incubated overnight with an antibody specific for H3K4me3.[1]
-
Immune Complex Capture: Protein A Sepharose beads are used to capture the antibody-chromatin complexes.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin, and the crosslinked complexes are eluted.
-
Reverse Crosslinking and DNA Purification: The crosslinks are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads are aligned to the reference genome, and peaks representing regions enriched for H3K4me3 are identified and compared between this compound-treated and control samples.
Conclusion
This compound stands out as a potent and highly selective inhibitor of the KDM5 family of demethylases. Its well-characterized mechanism of action and demonstrated cellular effects make it a valuable tool for studying the biological roles of KDM5 enzymes and for exploring their therapeutic potential in oncology and other diseases. The provided experimental protocols offer a foundation for researchers to further investigate the properties and applications of this promising inhibitor.
References
- 1. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pan-KDM and KDM5-Selective Inhibitors in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The field of epigenetics has unveiled a complex layer of gene regulation crucial to both normal physiology and disease. Histone lysine demethylases (KDMs) have emerged as key players in this regulatory network, making them attractive targets for therapeutic intervention, particularly in oncology. These enzymes remove methyl groups from lysine residues on histone tails, thereby modulating chromatin structure and gene expression.
This guide provides an objective comparison between two major classes of KDM-targeting compounds: pan-KDM inhibitors, which act on a broad range of KDM enzymes, and KDM5-selective inhibitors, which are designed to target a specific family of these enzymes. Understanding the distinct characteristics, advantages, and limitations of each class is critical for their effective application in research and drug discovery.
Mechanism of Action: Broad vs. Targeted Epigenetic Modulation
Histone lysine demethylases are broadly divided into two main superfamilies based on their catalytic mechanism: the flavin adenine dinucleotide (FAD)-dependent KDM1 (also known as LSD1) family and the much larger Jumonji C (JmjC) domain-containing family, which requires Fe(II) and 2-oxoglutarate (2-OG) as cofactors. The JmjC family is further subdivided into subfamilies KDM2 through KDM7.[1]
Pan-KDM Inhibitors: This class of inhibitors is characterized by its broad activity against multiple KDM enzymes.
-
Pan-JmjC Inhibitors : Many "pan-KDM inhibitors" are more accurately described as "pan-JmjC inhibitors." They typically function by chelating the Fe(II) ion in the active site or by competing with the 2-OG cofactor, a mechanism shared across the JmjC domain family.[2][3] Examples include JIB-04 and IOX1, which inhibit multiple JmjC subfamilies including KDM2, KDM3, KDM4, KDM5, and KDM6.[3][4][5]
-
Dual KDM1/JmjC Inhibitors : Some novel strategies involve creating hybrid molecules that simultaneously target both the KDM1 and JmjC families.[1][6] These compounds combine structural features of known KDM1 inhibitors (like tranylcypromine) with JmjC-inhibiting moieties.[6]
The primary rationale for a pan-inhibitor approach is that complex diseases like cancer often involve the dysregulation of multiple epigenetic pathways.[6] Simultaneously inhibiting several KDMs could therefore offer a more potent anti-cancer effect.[6]
KDM5-Selective Inhibitors: In contrast, these inhibitors are designed for specificity towards the KDM5 subfamily (KDM5A, KDM5B, KDM5C, KDM5D).[2]
-
Mechanism : The KDM5 family, also known as JARID1, specifically removes trimethyl and dimethyl marks from histone H3 lysine 4 (H3K4me3/me2), a mark generally associated with active gene transcription.[2][7] KDM5 inhibitors block this activity, leading to a sustained H3K4 methylated state and the expression of genes that would otherwise be repressed.[2][8] Like pan-JmjC inhibitors, their mechanism often involves competing with 2-OG and chelating the active site iron, but their chemical structures are optimized for the unique topology of the KDM5 active site.[2][7]
This targeted approach is driven by evidence linking KDM5 overexpression and hyperactivity to various cancers—including breast, prostate, and lung cancer—and to the development of drug resistance.[2][8][9] By selectively targeting KDM5, researchers aim to restore normal gene expression patterns and suppress tumor growth with potentially fewer off-target effects.[2][10]
Comparative Analysis: Selectivity, Rationale, and Development Status
The choice between a pan-KDM and a KDM5-selective inhibitor depends heavily on the specific research question or therapeutic goal.
| Feature | Pan-KDM Inhibitors | KDM5-Selective Inhibitors |
| Target(s) | Multiple KDM families (e.g., JmjC domain enzymes) or dual KDM1/JmjC inhibition. | Primarily the four members of the KDM5 family (KDM5A, KDM5B, KDM5C, KDM5D). |
| Mechanism | Broadly act as 2-OG competitors and/or Fe(II) chelators.[1][3] | Act as 2-OG competitors and Fe(II) chelators with high structural specificity for the KDM5 active site.[2][7] |
| Selectivity | Low; designed to be active against multiple KDMs. Off-target effects on other 2-OG oxygenases can be a concern. | High; designed for minimal activity against other KDM subfamilies (e.g., KDM2, KDM4, KDM6).[11][12][13] |
| Therapeutic Rationale | To achieve a powerful anti-cancer effect by simultaneously disrupting multiple dysregulated epigenetic pathways.[6][14] May overcome redundancy between KDM families.[15] | To precisely target cancers dependent on KDM5 activity, restore expression of tumor suppressor genes, and overcome drug resistance with a potentially better safety profile.[2][9][10] |
| Representative Compounds | JIB-04: Pan-JmjC inhibitor.[4][5] IOX1: Broad spectrum 2-OG oxygenase inhibitor.[3][5] Hybrid TCP-bipyridine compounds: Dual KDM1/JmjC inhibitors.[6] | CPI-455: Potent, pan-KDM5 inhibitor.[5][13] KDOAM-25: Highly selective KDM5 inhibitor.[12][16][17][18] |
| Clinical Status | Primarily used as preclinical research tools. Some pan-inhibitors targeting other families (e.g., KDM4 inhibitor TACH101) are in clinical trials.[15][19] | No KDM5-specific inhibitors have entered clinical trials to date, but several are in preclinical development.[19][20][21] |
Quantitative Data: A Look at Inhibitor Potency and Selectivity
The following table summarizes published IC₅₀ values (the concentration of an inhibitor required to reduce enzyme activity by 50%), illustrating the potency and selectivity profiles of representative compounds. Lower values indicate higher potency.
| Inhibitor | Class | KDM5A (JARID1A) IC₅₀ (nM) | KDM5B (JARID1B) IC₅₀ (nM) | KDM5C (JARID1C) IC₅₀ (nM) | KDM4A IC₅₀ (nM) | KDM4C IC₅₀ (nM) | KDM6B IC₅₀ (nM) |
| JIB-04 [5] | Pan-JmjC | 230 | 435 | - | 445 | 1100 | - |
| CPI-455 [5][13] | KDM5-Selective | 10 | ~3 | Potent | >2000 | 620 | >10000 |
| This compound [12][18] | KDM5-Selective | <100 | <100 | <100 | >4800 | >4800 | >4800 |
Data compiled from multiple sources and assays; direct comparison should be made with caution. Values for JIB-04 also include inhibition of JMJD2 family members (A, B, C, D, E) and JMJD3, with IC50s ranging from 290 to 1100 nM.[5]
This data clearly shows that while a pan-inhibitor like JIB-04 has broad activity in the nanomolar range across different KDM families, selective inhibitors like CPI-455 and this compound are orders of magnitude more potent against KDM5 enzymes than against other KDM subfamilies.[5][12][13]
Key Experimental Protocols
Validating the activity and selectivity of KDM inhibitors requires robust biochemical and cellular assays.
In Vitro KDM Enzymatic Assay (AlphaScreen)
This high-throughput biochemical assay is commonly used to determine the IC₅₀ of inhibitors against purified recombinant KDM enzymes.
-
Principle: The assay measures the demethylation of a biotinylated histone peptide substrate. An antibody specific to the demethylated product is added, which is conjugated to acceptor beads. Streptavidin-coated donor beads bind to the biotin on the histone peptide. In the absence of inhibition, the enzyme demethylates the substrate, bringing the donor and acceptor beads into proximity. Upon laser excitation of the donor beads, a singlet oxygen is generated, which triggers a chemiluminescent signal from the acceptor beads. Inhibitors prevent this process, leading to a decrease in the signal.
-
Methodology:
-
Reaction Setup: Recombinant KDM enzyme, biotinylated histone H3 peptide substrate (e.g., H3K4me3), Fe(II), 2-oxoglutarate, and ascorbic acid are combined in an assay buffer.
-
Inhibitor Addition: The reaction is initiated in microplates containing serial dilutions of the test compound (e.g., Pan-KDM or KDM5-selective inhibitor).
-
Incubation: The plates are incubated at room temperature to allow the enzymatic reaction to proceed.
-
Detection: A "stop solution" containing EDTA (to chelate Fe(II) and stop the reaction) is added, followed by the addition of AlphaScreen donor and acceptor beads and the detection antibody.
-
Signal Reading: After a final incubation period in the dark, the plates are read on an AlphaLISA-compatible plate reader.
-
Data Analysis: The signal is plotted against the inhibitor concentration, and the IC₅₀ value is calculated using a nonlinear regression model.
-
Cellular H3K4me3 Quantification by Immunofluorescence
This cellular assay determines if an inhibitor can engage its target in a biological system and produce the expected downstream epigenetic change.
-
Principle: Cells are treated with the inhibitor, and then fixed and permeabilized. A primary antibody specific for the H3K4me3 mark is used to probe the cells, followed by a fluorescently-labeled secondary antibody. The intensity of the nuclear fluorescence signal, which corresponds to the level of H3K4me3, is then quantified using microscopy and image analysis software. An effective KDM5 inhibitor will cause an increase in H3K4me3 levels.[22]
-
Methodology:
-
Cell Culture: Plate cells (e.g., a cancer cell line known to overexpress KDM5B) onto coverslips or in imaging-compatible microplates and allow them to adhere.
-
Inhibitor Treatment: Treat cells with various concentrations of the inhibitor (and a vehicle control) for a defined period (e.g., 24-72 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with paraformaldehyde, and permeabilize with a detergent like Triton X-100 to allow antibody entry.
-
Blocking: Block non-specific antibody binding using a solution like bovine serum albumin (BSA) or normal goat serum.
-
Antibody Staining: Incubate cells with a primary antibody against H3K4me3. After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). A nuclear counterstain like DAPI is also added.
-
Imaging: Mount the coverslips onto slides or image the microplate directly using a high-content imaging system or confocal microscope.
-
Quantification: Use image analysis software to measure the mean fluorescence intensity of the H3K4me3 signal within the DAPI-defined nuclear area for hundreds of cells per condition.
-
Data Analysis: Compare the fluorescence intensity in inhibitor-treated cells to the vehicle control to determine the effective concentration (EC₅₀) for increasing cellular H3K4me3 levels.
-
Choosing the Right Inhibitor
The decision to use a pan-KDM versus a KDM5-selective inhibitor should be guided by the experimental context and ultimate goal.
Conclusion
Both pan-KDM and KDM5-selective inhibitors are invaluable tools for dissecting the complexities of epigenetic regulation. Pan-KDM inhibitors offer a strategy for broad modulation of the epigenome and are useful for probing systems where multiple KDMs may be dysregulated or functionally redundant. However, their lack of specificity can complicate data interpretation and poses a challenge for therapeutic development due to potential off-target effects.
KDM5-selective inhibitors represent a more refined approach. Their development allows for the precise investigation of the KDM5 family's role in health and disease and holds greater promise for translation into targeted therapies for cancers dependent on KDM5 activity. As our understanding of the specific functions of individual KDM family members grows, the development and application of selective inhibitors will continue to be a critical driver of progress in both basic research and clinical oncology.
References
- 1. Targeting histone lysine demethylases — Progress, challenges, and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Anticancer drug discovery: structures of KDM5 histone demethylase inhibitors [news.emory.edu]
- 10. KDM5 inhibition offers a novel therapeutic strategy for the treatment of KMT2D mutant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Characterization of Covalent KDM5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells. — Department of Oncology [oncology.ox.ac.uk]
- 17. mdpi.com [mdpi.com]
- 18. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Researcher's Guide to Validating KDOAM-25 Target Engagement in Cells
An objective comparison of leading cellular target engagement assays with supporting experimental data for researchers, scientists, and drug development professionals.
In the quest for novel cancer therapeutics, the histone demethylase KDM5A (also known as JARID1A or RBP2) has emerged as a compelling target. Its overexpression is implicated in several cancers, where it plays a crucial role in tumorigenesis, metastasis, and drug resistance. KDOAM-25 is a potent and selective inhibitor of the KDM5 family of enzymes. Validating the direct interaction of this compound with KDM5A within the complex cellular environment is a critical step in preclinical drug development. This guide provides a comparative overview of state-of-the-art methodologies for confirming this compound target engagement in cells, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate assay for their needs.
Comparing the Tools: A Head-to-Head Look at Target Engagement Methods
The validation of target engagement in a cellular context can be approached through various techniques, each with its own set of advantages and limitations. Here, we compare three prominent methods: the Cellular Thermal Shift Assay (CETSA), NanoBRET/HiBiT assays, and Activity-Based Probes.
| Method | Principle | Advantages | Disadvantages | Typical Readout | Key Performance Metrics |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Label-free, applicable to endogenous proteins, reflects intracellular target binding. | Lower throughput, may not be suitable for all targets, requires specific antibodies. | Western Blot, ELISA, Mass Spectrometry | Thermal shift (ΔTm), IC50 |
| NanoBRET™/HiBiT® Assays | Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation to measure ligand displacement or protein levels. | High-throughput, quantitative, real-time measurements in live cells. | Requires genetic modification of the target protein (fusion tags), potential for artifacts from overexpression. | Luminescence | IC50 (NanoBRET), DC50/Dmax (HiBiT) |
| Activity-Based Probes (ABPs) | Covalent modification of the active site of the enzyme by a reactive probe. | Directly measures enzyme activity, can be used for in-gel fluorescence or proteomics. | Requires synthesis of a specific probe, potential for off-target labeling. | Fluorescence, Mass Spectrometry | Probe labeling intensity |
In-Depth Methodologies and Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a physiological setting. The principle is based on the increased thermal stability of a protein when it is bound to a ligand.
Experimental Workflow:
Detailed Protocol for KDM5A CETSA:
-
Cell Culture and Treatment:
-
Culture cells (e.g., MDA-MB-231, which overexpresses KDM5A) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Treatment:
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Protein Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a specific antibody against KDM5A.
-
-
Data Analysis:
-
Quantify the band intensities for KDM5A at each temperature for both treated and untreated samples.
-
Plot the percentage of soluble KDM5A as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. The difference in the melting temperature (ΔTm) can be quantified.[1]
-
Quantitative Comparison:
| Compound | Cell Line | ΔTm (°C) | Reference |
| Compound 1 (KDM5A inhibitor) | MDA-MB-231 | 8.5 | [1] |
| CPI-455 (pan-KDM5 inhibitor) | MDA-MB-231 | 4.5 | [1] |
NanoBRET™ and HiBiT® Assays
These luminescence-based assays from Promega offer high-throughput methods to quantify target engagement and protein degradation in live cells.
NanoBRET™ Target Engagement: This assay measures the binding of a small molecule to a target protein by detecting the displacement of a fluorescent tracer. Bioluminescence resonance energy transfer (BRET) occurs between a NanoLuc® luciferase-tagged KDM5A (donor) and a cell-permeable fluorescent tracer that binds to KDM5A (acceptor). An unlabeled compound like this compound will compete with the tracer for binding to KDM5A, leading to a decrease in the BRET signal.
Experimental Workflow:
HiBiT® Assay for Protein Degradation: This technology is particularly useful for evaluating targeted protein degraders (e.g., PROTACs). An 11-amino-acid HiBiT tag is knocked into the endogenous KDM5A gene using CRISPR/Cas9. The HiBiT tag has a high affinity for the LgBiT protein. When LgBiT and a substrate are added, a bright luminescent signal is produced, which is proportional to the amount of HiBiT-tagged KDM5A. A degrader that induces the degradation of KDM5A will cause a decrease in the luminescent signal.
Experimental Workflow:
Detailed Protocols:
Detailed, step-by-step protocols for NanoBRET™ and HiBiT® assays are available from the manufacturer (Promega) and can be adapted for KDM5A.[2][3][4][5][6][7] Key steps include plasmid transfection for NanoBRET™, CRISPR/Cas9 editing for HiBiT®, compound treatment, and luminescence measurement.
Quantitative Comparison:
| Assay | Compound | Cell Line | IC50/DC50 | Reference |
| NanoBRET | Compound 9 (covalent KDM5 inhibitor) | HEK293 | 10.6 µM | [8] |
| HiBiT | KDM5A PROTACs (20b, 23b) | Neuro 2a | Not specified, but degradation confirmed | [9] |
Activity-Based Probes (ABPs)
ABPs are chemical tools designed to covalently label the active site of an enzyme, providing a direct readout of its catalytic activity. For KDM5A, an ABP could be designed based on a known inhibitor scaffold (like this compound) and functionalized with a reactive group (e.g., an electrophile) and a reporter tag (e.g., a fluorophore or biotin).
Logical Relationship:
Protocol Outline:
-
Probe Synthesis: Synthesize an ABP based on the this compound structure, incorporating a reactive electrophile and a reporter tag.
-
Cell Treatment: Treat cells or cell lysates with the ABP.
-
Competition Assay: To confirm specificity, pre-incubate cells or lysates with an excess of unlabeled this compound before adding the ABP.
-
Analysis:
-
For fluorescently tagged probes, separate proteins by SDS-PAGE and visualize labeled KDM5A using an appropriate fluorescence scanner.
-
For biotin-tagged probes, enrich the labeled proteins using streptavidin beads and identify them by mass spectrometry.
-
KDM5A Signaling Pathways
KDM5A is a central regulator of gene expression, primarily through its demethylation of histone H3 at lysine 4 (H3K4me2/3), a mark associated with active transcription. Its dysregulation in cancer affects multiple signaling pathways.
Upstream Regulators and Downstream Effectors:
KDM5A is transcriptionally activated by C/EBPβ and interacts with the retinoblastoma protein (pRb).[8][10] Its activity is also modulated by signaling pathways such as AKT.[10] Downstream, KDM5A's primary function is the demethylation of H3K4me3, leading to the transcriptional repression of target genes. This impacts several critical cellular processes:
-
Wnt/β-catenin Signaling: KDM5A can repress the expression of Wnt ligands, thereby inhibiting this pro-proliferative pathway.[8]
-
p53 Signaling: KDM5A can negatively regulate p53 translation, thereby suppressing its tumor-suppressive functions.
-
Cell Cycle Control: KDM5A represses the expression of cell cycle inhibitors like p21 and p27.
-
Metabolism: KDM5A is involved in regulating mitochondrial metabolism.[11]
-
Epithelial-Mesenchymal Transition (EMT): KDM5A can promote EMT, a key process in metastasis.
Alternative Compounds for Comparison
A robust validation of this compound's target engagement should include a comparison with other known KDM5A inhibitors and structurally similar but inactive compounds.
| Compound | Target(s) | Reported IC50 for KDM5A | Notes |
| This compound | KDM5 family | 71 nM | The compound of interest. |
| CPI-455 | pan-KDM5 | 10 nM | A potent, well-characterized pan-KDM5 inhibitor. |
| KDM5-C70 | pan-KDM5 | Prodrug of KDM5-C49 (IC50 = 40 nM) | Cell-permeable prodrug.[6] |
| JIB-04 | pan-Jumonji | 230 nM | A broader spectrum Jumonji inhibitor. |
| GSK-J4 | KDM6 | >100 µM | An inhibitor of a different histone demethylase subfamily, useful as a negative control for selectivity. |
Conclusion
Validating the cellular target engagement of this compound is a multi-faceted process that can be approached with several robust methodologies. CETSA offers a label-free approach to confirm direct binding to endogenous KDM5A. NanoBRET™ provides a high-throughput method for quantifying binding affinity in live cells, while the HiBiT® system is ideal for assessing the degradation of KDM5A by targeted degraders. Activity-based probes offer a direct measure of enzymatic activity. The choice of assay will depend on the specific research question, available resources, and desired throughput. By employing a combination of these techniques and comparing the results with those of other known inhibitors, researchers can build a strong body of evidence to confidently validate the on-target activity of this compound, a critical step towards its development as a potential cancer therapeutic.
References
- 1. Structure-Based Discovery of a Selective KDM5A Inhibitor that Exhibits Anti-Cancer Activity via Inducing Cell Cycle Arrest and Senescence in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards the development of activity-based probes for detection of lysine-specific demethylase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. eubopen.org [eubopen.org]
- 5. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target Degradation [promega.com]
- 7. wechat.promega.com.cn [wechat.promega.com.cn]
- 8. Histone demethylase KDM5A is transactivated by the transcription factor C/EBPβ and promotes preadipocyte differentiation by inhibiting Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Histone Demethylase Probes Using Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drawing a line between histone demethylase KDM5A and KDM5B: their roles in development and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of KDM5 Inhibitors' Cellular Permeability: A Guide for Researchers
A deep dive into the cellular uptake of key KDM5 inhibitors, providing researchers and drug development professionals with comparative data and detailed experimental protocols to inform compound selection and experimental design.
The KDM5 family of histone demethylases has emerged as a critical therapeutic target in oncology and other diseases. The efficacy of small molecule inhibitors targeting these enzymes is fundamentally dependent on their ability to penetrate the cell membrane and engage with their intracellular targets. This guide provides a comparative analysis of the cellular permeability of several prominent KDM5 inhibitors, supported by experimental data and detailed methodologies.
Quantitative Permeability Analysis
To facilitate a direct comparison of the cellular permeability of various KDM5 inhibitors, the following table summarizes the available quantitative data from Caco-2 permeability assays. The apparent permeability coefficient (Papp) is a standard metric used to quantify the rate at which a compound crosses a cell monolayer.
| Inhibitor Name/Series | Compound | Assay Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| CPI-455 | CPI-455 | Caco-2 | Data not publicly available; described as cell-permeable |
| KDM5-C70 | KDM5-C70 | Caco-2 | Data not publicly available; described as a cell-permeable prodrug |
| KDOAM-25 | This compound | Caco-2 | Described as having moderate-to-low permeability; specific Papp value not publicly available |
| PZ Series | 7 | Caco-2 | < 0.1 |
| 8 | Caco-2 | 1.1 | |
| 9 | Caco-2 | 0.4 | |
| 10 | Caco-2 | < 0.1 | |
| 11 | Caco-2 | < 0.1 | |
| PP Series | 4 | Caco-2 | 0.2 |
| 5 | Caco-2 | 0.2 | |
| 6 | Caco-2 | 0.2 | |
| Other | 1 (tert-butyl pyrazole) | Caco-2 | 0.2 |
| 2 | Caco-2 | 0.1 |
Experimental Methodologies
The data presented in this guide are primarily derived from two key in vitro permeability assays: the Caco-2 Permeability Assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human drug absorption.[2][3] It utilizes the Caco-2 cell line, a human colorectal adenocarcinoma cell line that, when cultured, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell™ plate system and cultured for 18-22 days to form a confluent, differentiated monolayer.[3]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as lucifer yellow.
-
Permeability Measurement:
-
The test compound is added to the apical (A) side of the monolayer (representing the intestinal lumen).
-
The appearance of the compound in the basolateral (B) compartment (representing the blood side) is monitored over time.
-
To assess active efflux, the transport can also be measured in the B-A direction.
-
-
Quantification: The concentration of the compound in the donor and receiver compartments is quantified using LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the compound in the donor compartment.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that predicts passive transcellular permeability. It is a high-throughput and cost-effective method for screening compounds in early drug discovery.
Protocol:
-
Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., a mixture of phospholipids in an organic solvent like dodecane) to form an artificial membrane.
-
Assay Setup:
-
The donor wells of the plate are filled with a solution of the test compound.
-
The acceptor wells are filled with a buffer solution.
-
The donor plate is placed on top of the acceptor plate, creating a "sandwich".
-
-
Incubation: The plate assembly is incubated at room temperature for a defined period (typically 4-16 hours).
-
Quantification: The concentration of the compound in the donor and acceptor wells is determined by UV-Vis spectroscopy or LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the concentration of the compound in the donor and acceptor wells at the end of the incubation period.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of KDM5 inhibitors, the following diagrams have been generated using Graphviz.
Caption: Caco-2 Permeability Assay Workflow.
Caption: Parallel Artificial Membrane Permeability Assay (PAMPA) Workflow.
Caption: Simplified KDM5 Signaling Pathway.
Conclusion
This guide provides a framework for understanding and comparing the cellular permeability of KDM5 inhibitors. While quantitative data for some key inhibitors remains elusive in the public domain, the provided information on available compounds and detailed experimental protocols offers a valuable resource for researchers. The choice of an appropriate in vitro permeability assay, such as Caco-2 or PAMPA, will depend on the specific research question, with Caco-2 offering a more biologically relevant model that includes active transport mechanisms, and PAMPA providing a higher-throughput option for assessing passive diffusion. Further studies are warranted to generate and publish comprehensive, directly comparable permeability data for all major KDM5 inhibitors to facilitate more informed decision-making in the drug development process.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
